molecular formula C5H3BrN4 B11900875 3-Bromo-1H-pyrazolo[3,4-c]pyridazine CAS No. 1260741-42-1

3-Bromo-1H-pyrazolo[3,4-c]pyridazine

カタログ番号: B11900875
CAS番号: 1260741-42-1
分子量: 199.01 g/mol
InChIキー: PSXNIVSJYFFTCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Bromo-1H-pyrazolo[3,4-c]pyridazine is a valuable brominated heterocyclic scaffold designed for pharmaceutical research and fragment-based drug discovery (FBDD). The bromine substituent at the 5-position serves as a versatile synthetic handle, enabling selective elaboration of the core structure along multiple vectors to explore chemical space and optimize interactions with biological targets . This scaffold is particularly useful for building structure-activity relationships (SAR) in medicinal chemistry programs. The core structure can be selectively functionalized at various positions, including the N-1 and N-2 nitrogen atoms, the C-3 position via metal-catalyzed cross-coupling, and the C-5 bromine via Pd-catalyzed Buchwald-Hartwig amination or other cross-coupling reactions . Related pyrazolo[3,4-c]pyridazine derivatives have been investigated as modulators of GABA receptors, indicating potential applications in central nervous system (CNS) drug discovery for conditions such as epilepsy and pain . Key Applications: • A versatile building block for Fragment-Based Drug Discovery (FBDD) . • A core scaffold for the synthesis of GABA A receptor modulators for neurological research . • Intermediate for the synthesis of more complex molecules via sequential cross-coupling and functional group interconversion. Safety Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1260741-42-1

分子式

C5H3BrN4

分子量

199.01 g/mol

IUPAC名

3-bromo-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10)

InChIキー

PSXNIVSJYFFTCC-UHFFFAOYSA-N

正規SMILES

C1=CN=NC2=C1C(=NN2)Br

製品の起源

United States
Foundational & Exploratory

3-Bromo-1H-pyrazolo[3,4-c]pyridazine: Structural Elucidation, Synthesis, and Role in sGC Stimulator Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics often relies on highly specialized heterocyclic scaffolds that offer precise geometric and electronic properties. 3-Bromo-1H-pyrazolo[3,4-c]pyridazine is a critical bicyclic intermediate utilized extensively in medicinal chemistry, most notably in the discovery and optimization of soluble guanylate cyclase (sGC) stimulators such as Vericiguat (BAY 1021189)[1]. This whitepaper provides an in-depth technical analysis of its structural properties, the mechanistic rationale behind its synthesis, and its downstream functionalization in drug development workflows.

Structural Elucidation and IUPAC Nomenclature

The IUPAC name 3-bromo-1H-pyrazolo[3,4-c]pyridazine describes a fused bicyclic heteroaromatic system. The core consists of a five-membered pyrazole ring fused to a six-membered pyridazine (1,2-diazine) ring[2].

  • Fusion Topology: The "[3,4-c]" designation indicates that the bond between carbon 3 and carbon 4 of the pyrazole ring is fused to the "c" face (the bond between carbon 3 and carbon 4) of the pyridazine ring.

  • Substitution: A bromine atom is covalently bonded to the C3 position of the pyrazole ring, serving as a highly reactive electrophilic handle for downstream cross-coupling or cyanation reactions[1].

Quantitative Structural and Physicochemical Data

To facilitate rapid reference for synthetic planning, the fundamental quantitative properties of the scaffold are summarized below.

PropertyValueClinical / Synthetic Relevance
IUPAC Name 3-bromo-1H-pyrazolo[3,4-c]pyridazineStandardized nomenclature for patent filing[2].
CAS Registry Number 1260741-42-1Unique identifier for reagent sourcing[3].
Molecular Formula C5H3BrN4Determines stoichiometric calculations[3].
Molecular Weight 199.01 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5[3].
Key Reactive Sites N1 (Nucleophilic), C3 (Electrophilic)Orthogonal reactivity enables sequential, regioselective functionalization[1].

Mechanistic Role in Drug Discovery

The pyrazolo[3,4-c]pyridazine scaffold is a privileged structure in cardiovascular pharmacology. It serves as the pharmacophoric core for sGC stimulators, which are designed to treat chronic heart failure[1]. These compounds act independently of nitric oxide (NO) to allosterically activate the sGC enzyme, driving the conversion of GTP to cGMP and promoting vasodilation. The C3-bromo group is essential during the discovery phase, as it allows medicinal chemists to rapidly generate libraries of derivatives (e.g., via conversion to a cyanide group to form key intermediate 3f) to optimize binding affinity and pharmacokinetic properties[1].

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC Enzyme) NO->sGC Heme-dependent Binding Stimulator sGC Stimulator (Pyrazolo-pyridazine) Stimulator->sGC Allosteric Activation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->cGMP Substrate Vasodilation Vasodilation & Cardioprotection cGMP->Vasodilation PKG Pathway

Mechanism of action for sGC stimulators utilizing the pyrazolo-pyridazine scaffold.

Experimental Methodology: Synthesis Protocol

The synthesis of 3-bromo-1H-pyrazolo[3,4-c]pyridazine requires precise control over reaction conditions to ensure high yields and purity. The following protocol details the conversion of 1H-pyrazolo[3,4-c]pyridazin-3-ol into the target brominated scaffold[1].

Quantitative Reaction Parameters
Reagent / SolventAmountMolar EquivalentsRole in Synthesis
1H-Pyrazolo[3,4-c]pyridazin-3-ol18.00 g (132.24 mmol)1.0 eqStarting Material
Phosphorus oxybromide (POBr3)39.81 g (138.85 mmol)1.05 eqBrominating Agent
Sulfolane176 mLN/A (Solvent)High-boiling Reaction Medium
Target Yield16.27 g62%Final Product
Step-by-Step Methodology and Causality
  • Dissolution: Dissolve 18.00 g of 1H-pyrazolo[3,4-c]pyridazin-3-ol in 176 mL of sulfolane[1].

    • Causality: Sulfolane is selected over standard organic solvents because it is a highly polar, aprotic solvent with an exceptionally high boiling point (285 °C). This ensures the polar heterocyclic starting material is fully solubilized while preventing solvent vaporization or degradation during the extreme thermal conditions required later in the protocol.

  • Reagent Addition: Add 39.81 g of POBr3 to the solution[1].

    • Causality: POBr3 acts as both the activating agent and the nucleophilic bromide source. It reacts with the tautomeric enol form of the starting material to form a highly reactive phosphite ester intermediate. The reaction is thermodynamically driven forward by the formation of highly stable PO2Br byproducts.

  • Thermal Activation: Stir the reaction mixture at 150 °C for 3 hours[1].

    • Causality: The elevated temperature of 150 °C is critical to overcome the high activation energy barrier for nucleophilic aromatic substitution (

      
      ) on the relatively electron-rich pyrazole ring.
      
  • Quenching and Extraction: Cool the mixture to room temperature, pour onto ice-water, and extract with ethyl acetate (EtOAc) three times[1].

    • Causality: Quenching in ice-water safely hydrolyzes unreacted POBr3 into water-soluble phosphoric and hydrobromic acids. Simultaneously, it induces the precipitation of the hydrophobic brominated product. EtOAc is utilized for extraction due to its optimal partition coefficient for moderately polar nitrogenous heterocycles.

  • Purification: Wash the combined organic extracts with H2O and brine, dry over Na2SO4, filter, and concentrate under reduced pressure until a precipitate forms. Collect the solids by filtration and dry under reduced pressure[1].

    • Trustworthiness/Validation: This protocol is a self-validating system. The formation of the precipitate upon concentration serves as a visual confirmation of product isolation. Furthermore, the complete consumption of the highly polar starting material can be validated in real-time via LC-MS prior to the aqueous quench, ensuring the reaction has reached completion before workup.

SynthWorkflow A 1H-Pyrazolo[3,4-c]pyridazin-3-ol (Starting Material) C Heating at 150 °C for 3 h (Bromination) A->C Addition B POBr3 in Sulfolane (Reagent & Solvent) B->C Mixing D Ice-Water Quench & EtOAc Extraction C->D Cooling to RT E 3-Bromo-1H-pyrazolo[3,4-c]pyridazine (Target Scaffold: 62% Yield) D->E Purification

Step-by-step synthesis workflow of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine.

Downstream Functionalization: Regioselective Alkylation

To synthesize advanced drug intermediates, the 3-bromo-1H-pyrazolo[3,4-c]pyridazine scaffold must undergo regioselective N-alkylation (e.g., with 2-fluorobenzyl bromide)[1].

Methodology
  • Mix 16.27 g (81.75 mmol) of 3-bromo-1H-pyrazolo[3,4-c]pyridazine and 31.97 g (98.10 mmol) of Cs2CO3 in 150 mL of DMF[1].

  • Add a solution of 2-fluorobenzyl bromide (17.00 g, 89.93 mmol) in DMF (50 mL) dropwise, and stir at room temperature overnight[1].

  • Dilute with EtOAc, wash with H2O and brine, dry over MgSO4, and purify via flash column chromatography[1].

Causality and Validation
  • The Cesium Effect: Cesium carbonate (Cs2CO3) is specifically chosen over lighter alkali bases (like K2CO3 or Na2CO3). The large, highly polarizable Cs+ cation coordinates weakly with the deprotonated pyrazole nitrogen, creating a highly reactive, "naked" anion. This kinetic enhancement drives regioselective alkylation at the N1 position, minimizing unwanted side reactions at the pyridazine nitrogens[1].

  • Trustworthiness/Validation: The success of the alkylation is a self-validating process via Thin Layer Chromatography (TLC). The shift from a highly polar N-H starting material (which strongly interacts with silica) to a significantly less polar N-alkylated product provides an immediate, binary confirmation of reaction progress before proceeding to the labor-intensive aqueous workup[1].

References

  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3-bromo-1H-pyrazolo[3,4-c]pyridazine | 1260741-42-1 Source: Molaid URL:[Link]

Sources

The 6-Azaindazole Scaffold in Drug Discovery: Characterization and Functionalization of CAS 76006-13-8

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary medicinal chemistry, the strategic insertion of nitrogen atoms into aromatic rings—a concept known as bioisosteric replacement—is a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. CAS 76006-13-8 , chemically identified as 3-Bromo-1H-pyrazolo[3,4-c]pyridine (commonly referred to as 3-bromo-6-azaindazole), represents a highly privileged building block.

By replacing the traditional indazole core with a 6-azaindazole system, researchers can significantly lower the lipophilicity (LogP) of a molecule, thereby enhancing aqueous solubility and metabolic stability. Furthermore, the presence of the bromine atom at the C3 position provides an ideal synthetic handle for palladium-catalyzed cross-coupling reactions. This whitepaper provides an in-depth technical analysis of CAS 76006-13-8, detailing its physicochemical properties, its mechanistic role as a precursor for 1[1], and field-proven experimental workflows for its functionalization.

Physicochemical & Structural Characterization

Before deploying CAS 76006-13-8 in high-throughput synthesis, it is critical to understand its baseline properties. The compound is an electron-deficient heteroaromatic system, which directly influences its reactivity and spectral signatures.

Quantitative Data Summary

The following table summarizes the core physicochemical data necessary for reaction stoichiometry and analytical tracking, sourced from authoritative chemical databases including and 2[2].

ParameterValue / Description
Chemical Name 3-Bromo-1H-pyrazolo[3,4-c]pyridine
CAS Number 76006-13-8
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance Pale yellow to off-white solid
Melting Point 208 - 210 °C
Predicted pKa ~8.76 (Acidic NH), ~4.5 (Pyridine N)
SMILES c1cncc2c1c(br)[nH]n2
Safety / Handling GHS06 (Danger), H301 (Toxic if swallowed)
Spectral Signatures for Self-Validation

When utilizing this building block, structural integrity must be verified via self-validating analytical systems.

  • LC-MS (ESI+): The most diagnostic feature of CAS 76006-13-8 is its isotopic bromine signature. A pristine sample will exhibit a distinct 1:1 doublet at m/z 198.0 [M+H]⁺ (for ⁷⁹Br) and m/z 200.0 [M+H]⁺ (for ⁸¹Br). The disappearance of this doublet during downstream cross-coupling is the primary indicator of successful C3-functionalization.

  • ¹H NMR (DMSO-d₆, 400 MHz): The pyridine protons appear highly deshielded due to the electron-withdrawing nature of the fused system and the adjacent nitrogen. The pyrazole N-H proton typically presents as a broad singlet far downfield (>13.0 ppm), which exchanges with D₂O.

Mechanistic Role in Drug Discovery

The 6-azaindazole core is not chosen arbitrarily; it is a highly rational design choice. The pyridine nitrogen acts as a critical hydrogen-bond acceptor. In the development of novel antibiotics, derivatives of CAS 76006-13-8 are utilized as potent inhibitors of bacterial DNA ligase (an NAD⁺-dependent enzyme)[3].

Causality in Design: Bacterial DNA ligase relies on NAD⁺ to catalyze the formation of phosphodiester bonds in DNA repair. The functionalized 6-azaindazole core mimics the adenine moiety of NAD⁺. The C3-aryl or heteroaryl groups (added via cross-coupling to the C3-bromo position) project deep into the ribose-binding pocket, achieving high affinity and specificity over human ATP-dependent DNA ligases.

Pathway Ligand C3-Functionalized 6-Azaindazole Compete Competes with NAD+ Binding Pocket Ligand->Compete Binds Target Bacterial DNA Ligase (NAD+ Dependent) Inhibit Inhibition of Phosphodiester Bond Formation Target->Inhibit Leads to Compete->Target Blocks Death Bacterial Cell Death (Bactericidal Effect) Inhibit->Death Causes

Fig 1. Mechanistic pathway of 6-azaindazole derivatives inhibiting bacterial DNA ligase.

Experimental Protocols: C3-Functionalization Workflow

Direct cross-coupling on unprotected 3-bromo-1H-pyrazolo[3,4-c]pyridine often leads to poor yields, catalyst poisoning, and unwanted N-arylation. As a Senior Application Scientist, I mandate a Protection-Coupling-Deprotection sequence to ensure a self-validating, high-yielding system.

Workflow Step1 Step 1: Scaffold Prep CAS 76006-13-8 Step2 Step 2: N1-Protection (THP or SEM group) Step1->Step2 Step3 Step 3: Pd-Catalyzed Cross-Coupling (C3) Step2->Step3 Step4 Step 4: Deprotection & Purification Step3->Step4 QC Self-Validating QC LC-MS Isotope Tracking Step4->QC

Fig 2. Step-by-step workflow for the regioselective C3-functionalization of CAS 76006-13-8.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Step 1: N1-Protection (THP Protection)

  • Rationale: The acidic N-H of the pyrazole coordinates with Palladium, stalling the catalytic cycle. Protecting it with a Tetrahydropyranyl (THP) group forces the reaction exclusively to the C3-C-Br bond.

  • Procedure:

    • Suspend CAS 76006-13-8 (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).

    • Stir at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane).

    • Quench with saturated NaHCO₃, extract with DCM, and concentrate to yield the N1-THP protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a wide bite angle, which is highly effective for electron-deficient, sterically hindered heteroaryl bromides.

  • Procedure:

    • In a microwave-safe vial, combine the protected intermediate (1.0 eq), desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Dissolve in a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).

    • Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

    • Heat at 90 °C for 12 hours (or microwave at 110 °C for 45 minutes).

    • Self-Validation Check: Pull a 10 µL aliquot for LC-MS. The reaction is complete only when the m/z 198/200 doublet is entirely replaced by the mass of the coupled product.

Step 3: Deprotection

  • Procedure: Dissolve the crude coupled product in Methanol. Add 4M HCl in Dioxane (5.0 eq) and stir at 50 °C for 2 hours. Neutralize, extract, and purify via reverse-phase HPLC to isolate the pure C3-functionalized 6-azaindazole.

Conclusion

CAS 76006-13-8 (3-Bromo-1H-pyrazolo[3,4-c]pyridine) is far more than a simple chemical reagent; it is a strategically designed scaffold engineered to overcome the ADME limitations of traditional indazoles. By understanding the causality behind its structural features—specifically the solubility-enhancing pyridine nitrogen and the synthetically versatile C3-bromine—researchers can systematically design potent inhibitors for complex targets like bacterial DNA ligase. Adhering to the protection-coupling workflows outlined above ensures high-fidelity, reproducible drug discovery campaigns.

References

  • CookeChem. "3-bromo-1H-pyrazolo[3,4-c]pyridine , 97% , 76006-13-8 - CookeChem." CookeChem Product Catalog.
  • Sigma-Aldrich. "3-bromo-1H-pyrazolo[3,4-c]pyridine | 76006-13-8." Sigma-Aldrich Database.
  • BLD Pharm. "76006-13-8 | 3-Bromo-1H-pyrazolo[3,4-c]pyridine." BLD Pharm Documentation.

Sources

The Pyrazolo[3,4-c]pyridazine Scaffold: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of the Pyrazolo[3,4-c]pyridazine Core in Drug Discovery

The pyrazolo[3,4-c]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, the fundamental building blocks of nucleic acids. This similarity allows derivatives of this scaffold to interact with a wide array of biological targets, particularly those with ATP-binding sites. The inherent drug-like properties and synthetic tractability of the pyrazolo[3,4-c]pyridazine framework make it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of the strategic approaches and detailed methodologies for the biological activity screening of pyrazolo[3,4-c]pyridazine core structures, with a focus on their potential as anticancer and central nervous system (CNS) active agents.

Known Biological Targets and Therapeutic Potential

Research has illuminated the diverse pharmacological landscape of pyrazolo[3,4-c]pyridazine derivatives. Two primary areas of therapeutic potential have emerged: oncology and neurology.

Anticancer Activity: Targeting the Cell Cycle and Signaling Pathways

A significant body of research has focused on the anticancer properties of pyrazolo[3,4-c]pyridazines. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, most notably cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazolo[3,4-c]pyridazine derivatives have been identified as potent inhibitors of CDK1/cyclin B and CDK2/cyclin A, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] The structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl rings at positions 4 and 5 of the core can significantly impact their efficacy against the CDK family.[5][6]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers. Certain pyrazolo[3,4-c]pyridazine derivatives have demonstrated inhibitory activity against EGFR, suggesting their potential in treating EGFR-driven malignancies.[5][6]

Central Nervous System (CNS) Activity: Modulating Neuronal Excitability

Beyond oncology, the pyrazolo[3,4-c]pyridazine scaffold has shown promise in modulating CNS activity. Early studies have reported anticonvulsant properties of certain derivatives, indicating their potential in the treatment of epilepsy and other seizure-related disorders.[7][8] The mechanism of action in the CNS is an area of ongoing investigation, with potential interactions with ion channels or neurotransmitter receptors.

Strategic Approaches to Biological Activity Screening

A systematic and tiered screening approach is essential to efficiently evaluate the biological potential of a library of pyrazolo[3,4-c]pyridazine derivatives. The screening cascade should begin with broad, high-throughput in vitro assays and progress to more specific and complex in vivo models for promising candidates.

G cluster_0 Initial Screening cluster_1 Target-Based Screening cluster_2 In Vivo Evaluation Primary_Screening Primary Screening (e.g., Cytotoxicity - MTT Assay) Kinase_Inhibition Kinase Inhibition Assays (e.g., CDK2, EGFR) Primary_Screening->Kinase_Inhibition Active Compounds CNS_Assays CNS Target Assays (e.g., In vitro seizure models) Primary_Screening->CNS_Assays Active Compounds Anticancer_InVivo Anticancer In Vivo Models (e.g., Xenografts) Kinase_Inhibition->Anticancer_InVivo Potent Hits Anticonvulsant_InVivo Anticonvulsant In Vivo Models (e.g., MES, PTZ) CNS_Assays->Anticonvulsant_InVivo Potent Hits

Caption: A generalized workflow for screening pyrazolo[3,4-c]pyridazine derivatives.

In Vitro Screening Protocols

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric assay to assess the cytotoxic potential of the synthesized compounds against various cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-c]pyridazine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

For compounds showing significant cytotoxicity, subsequent assays should focus on specific molecular targets like CDKs and EGFR.

a) CDK2/Cyclin A Kinase Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the test compounds in the kinase buffer.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the test compound or vehicle control.

    • Add 2 µL of CDK2/Cyclin A enzyme solution.

    • Add 2 µL of a substrate/ATP mix (e.g., a specific peptide substrate and ATP at a concentration near the Km for CDK2).

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

b) EGFR Tyrosine Kinase Assay (Fluorescence-based)

This assay measures the phosphorylation of a peptide substrate by EGFR.

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). Prepare serial dilutions of the test compounds.

  • Enzyme and Compound Incubation: In a 384-well plate, pre-incubate 5 µL of EGFR enzyme with 0.5 µL of the test compound solution for 30 minutes at 27°C.

  • Kinase Reaction Initiation: Add 45 µL of a mix containing ATP and a fluorescently labeled peptide substrate (e.g., Y12-Sox).

  • Signal Monitoring: Monitor the increase in fluorescence intensity (λex360/λem485) over time (e.g., every 71 seconds for 30-120 minutes) using a plate reader.

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the inhibitor concentration to calculate the IC50 value.

CNS Activity Screening

Recent advances have led to the development of in vitro models to assess the potential for seizure liability or anticonvulsant activity early in the drug discovery process.[9][10][11][12]

  • Microelectrode Array (MEA) with iPSC-derived Neurons: This high-throughput method allows for the recording of spontaneous electrical activity from a network of human induced pluripotent stem cell (iPSC)-derived neurons.

    • Principle: Compounds that induce seizure-like activity will cause synchronized bursting and hyperexcitability in the neuronal network, while potential anticonvulsants will suppress this activity.

    • General Procedure:

      • Culture iPSC-derived neurons on MEA plates.

      • Record baseline neuronal activity.

      • Apply test compounds and record changes in firing rate, burst frequency, and network synchrony.

      • For anticonvulsant screening, first induce seizure-like activity with a known convulsant (e.g., picrotoxin or 4-aminopyridine) and then apply the test compound to assess its ability to reverse this effect.

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Anticancer Efficacy: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[7]

Protocol (Subcutaneous Xenograft Model):

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the pyrazolo[3,4-c]pyridazine derivative via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Anticonvulsant Activity: Seizure Models

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[2][13][14][15][16]

Protocol (Mice):

  • Compound Administration: Administer the test compound or vehicle to groups of mice.

  • Electrical Stimulation: At the time of predicted peak effect, deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive result (protection).

  • Data Analysis: Calculate the percentage of protected mice in each group and determine the ED50 (median effective dose).

The PTZ-induced seizure model is used to identify compounds that may be effective against absence seizures.[1][17][18][19][20]

Protocol (Mice):

  • Compound Administration: Administer the test compound or vehicle to groups of mice.

  • PTZ Injection: At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically rated on a scale (e.g., Racine scale).

  • Endpoint: An increase in the latency to the first seizure or a reduction in the seizure score indicates anticonvulsant activity.

  • Data Analysis: Compare the seizure parameters between the treated and control groups.

Data Analysis and Hit-to-Lead Optimization

The data generated from the screening cascade should be carefully analyzed to identify promising "hit" compounds. For these hits, further studies are necessary to establish a clear structure-activity relationship (SAR). This involves synthesizing and testing a series of analogs to understand how different functional groups and substitutions on the pyrazolo[3,4-c]pyridazine core influence biological activity, selectivity, and pharmacokinetic properties.

G cluster_0 Hit Identification cluster_1 Lead Optimization Screening Biological Screening Hit_Selection Hit Selection Screening->Hit_Selection SAR_Studies SAR Studies Hit_Selection->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate ADMET_Profiling->Lead_Candidate

Caption: A simplified diagram of the hit-to-lead optimization process.

Synthesis of the Pyrazolo[3,4-c]pyridazine Core

The synthetic accessibility of the pyrazolo[3,4-c]pyridazine scaffold is a key advantage for its exploration in drug discovery. Several synthetic routes have been reported, often starting from appropriately substituted pyridazine or pyrazole precursors. A common strategy involves the cyclization of a 3-chloropyridazine-4-carboxylate with hydrazine or its derivatives.[7][8] More advanced methods allow for the vectorial functionalization of the core, enabling the systematic exploration of chemical space around the scaffold.[21][22]

G Pyridazine_Precursor Substituted Pyridazine (e.g., 3-chloro-4-carboxylate) Cyclization Cyclization Pyridazine_Precursor->Cyclization Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->Cyclization Pyrazolo_Core Pyrazolo[3,4-c]pyridazine Core Cyclization->Pyrazolo_Core Functionalization Further Functionalization Pyrazolo_Core->Functionalization Diverse_Derivatives Diverse Library of Derivatives Functionalization->Diverse_Derivatives

Caption: A general synthetic scheme for the pyrazolo[3,4-c]pyridazine core.

Conclusion

The pyrazolo[3,4-c]pyridazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurology. A well-designed and executed biological activity screening cascade is paramount to unlocking the full potential of this versatile core structure. By combining high-throughput in vitro assays with mechanistically informative in vivo models, researchers can efficiently identify and optimize lead candidates with desirable pharmacological profiles. The continued exploration of the chemical space around the pyrazolo[3,4-c]pyridazine core, guided by robust biological screening, holds great promise for the discovery of next-generation medicines.

References

  • Zabska, R., Kołodziejczyk, A., Sieklucka-Dziuba, M., Morawska, D., & Kleinrok, Z. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305–310. [Link]

  • Rockley, K. (2022). Innovative models for in vitro detection of seizure. Toxicology Research, 11(5), 749-760. [Link]

  • Odawara, A., Katoh, H., Matsuda, N., & Suzuki, I. (2018). In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Frontiers in Neuroscience, 12, 599. [Link]

  • de Groot, M. W., & Kramer, K. (2021). Novel test strategies for in vitro seizure liability assessment. Expert Opinion on Drug Safety, 20(4), 425-438. [Link]

  • Ashrafi, M. R., & Totonchi, M. (2022). Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. Cells, 11(24), 3995. [Link]

  • El-Naggar, A. M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 48(22), 6843–6854. [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 85(1), 1-16. [Link]

  • RJPT Informatics Pvt Ltd. (n.d.). Anticonvulsant activity assessment using Maximal Electroshock Method (MES). RJPTSimLab. [Link]

  • JoVE. (2025). Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. Journal of Visualized Experiments. [Link]

  • Sklepari, M., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical & Pharmaceutical Bulletin, 65(1), 66–81. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 99-111. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]

  • Alegbejo, T. O., Emery, F. D. S., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. [Link]

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., ... & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 48(22), 6843-6854. [Link]

  • Kim, J., & Kim, J. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), e57571. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • Zabska, R., et al. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta poloniae pharmaceutica, 55(4), 305-310. [Link]

  • Bedwell, E. V., et al. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC advances, 14(1), 38-44. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(22), 6843-6854. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2024). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 14(1), 38-44. [Link]

  • El-Naggar, A. M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules (Basel, Switzerland), 28(21), 7252. [Link]

Sources

Engineering Pyrazolo[3,4-c]pyridazine Architectures: A Comprehensive Guide to Synthetic Pathways and Mechanistic Causality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of fused bicyclic heterocycles remains a cornerstone of modern medicinal chemistry. Among these, pyrazolo[3,4-c]pyridazine isomers stand out due to their exceptional structural versatility and bioisosteric properties. This technical whitepaper provides an in-depth analysis of the core synthetic pathways used to construct the pyrazolo[3,4-c]pyridazine scaffold. By dissecting the mechanistic causality behind experimental choices—from classical nucleophilic aromatic substitution (SNAr) to modern multicomponent cascade reactions—this guide serves as a self-validating framework for researchers and drug development professionals aiming to optimize library synthesis and scale-up operations.

Introduction & Pharmacological Relevance

Pyrazolo[3,4-c]pyridazines represent a privileged class of nitrogen-rich heterocycles. Structurally acting as bioisosteres for indoles and purines, they exhibit profound pharmacological profiles, including central nervous system (CNS) modulation, anticonvulsant properties, and potent antimicrobial and insecticidal activities[1]. Furthermore, specific derivatives have shown significant efficacy against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi[2].

The precise arrangement of nitrogen atoms within the diazine and pyrazole rings allows for highly specific hydrogen-bonding interactions with target kinases and receptors. Consequently, developing regioselective, high-yield synthetic pathways for these isomers is a critical objective in contemporary drug discovery[3].

Core Synthetic Pathways & Mechanistic Causality

G Target Pyrazolo[3,4-c]pyridazine Isomers PathA Pathway A: Pyridazine-First (SNAr + Cyclization) PathA->Target Hydrazine Hydrate PathB Pathway B: Pyrazole-First (Ring Annulation) PathB->Target 1,3-Dicarbonyls PathC Pathway C: One-Pot MCR (Cascade Assembly) PathC->Target DABCO Catalyst

Fig 1. Strategic synthetic pathways for constructing pyrazolo[3,4-c]pyridazine scaffolds.

Pathway A: The Pyridazine-First Approach (Hydrazinolysis & Cyclization)

The most reliable and widely adopted strategy involves the construction of the pyrazole ring onto a pre-existing functionalized pyridazine scaffold[4].

Mechanistic Causality: The diazine ring is highly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This electronic environment highly favors Nucleophilic Aromatic Substitution (SNAr) at the C3 position. When a leaving group (such as a chloro or thione moiety) is present at C3, and an electrophilic group (such as a cyano or ester group) is positioned at C4, the introduction of hydrazine hydrate initiates a self-validating cascade[4]. Hydrazine acts as a bis-nucleophile; the primary amine displaces the C3 leaving group, and the secondary terminal amine subsequently attacks the C4 electrophile. This thermodynamically driven 5-exo-dig or 5-exo-trig cyclization irreversibly forms the fused pyrazole ring, yielding 3-amino or 3-hydroxy pyrazolo[3,4-c]pyridazine derivatives[3].

G Step1 3-Chloro-4-cyano pyridazine derivative Step2 Nucleophilic Attack (SNAr) by Hydrazine at C3 Step1->Step2 + NH2NH2 Step3 3-Hydrazino-4-cyano Intermediate Step2->Step3 - HCl Step4 Intramolecular Cyclization (Attack on Nitrile) Step3->Step4 Heat Step5 3-Amino-pyrazolo[3,4-c]pyridazine Step4->Step5 Tautomerization

Fig 2. Mechanistic sequence of the pyridazine-first cyclization approach via SNAr.

Pathway B: The Pyrazole-First Approach (Annulation)

Conversely, the pyrazole-first approach begins with a highly substituted pyrazole (e.g., 3-amino-4-cyanopyrazole) and constructs the pyridazine ring via condensation with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls.

Mechanistic Causality: The inherent nucleophilicity of the pyrazole's exocyclic amine and the adjacent endocyclic nitrogen allows for a double condensation reaction with bis-electrophiles, effectively closing the six-membered diazine ring. While effective, this pathway often requires harsher dehydrating conditions compared to Pathway A and can suffer from regioselectivity issues depending on the symmetry of the dicarbonyl electrophile.

Pathway C: One-Pot Multicomponent Reactions (MCRs)

Recent advancements have shifted towards green chemistry principles, utilizing one-pot multicomponent reactions (MCRs) to assemble the bicyclic core directly from acyclic precursors[5].

Mechanistic Causality: By reacting arylglyoxal monohydrates, pyrazol-3-ones, and hydrazine hydrate in the presence of an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), the system avoids the isolation of unstable intermediates. DABCO acts as a base to facilitate the initial Knoevenagel-type condensation between the pyrazolone and arylglyoxal, followed by sequential Michael addition and intramolecular cyclization by hydrazine. This cascade ensures high atom economy and strict regioselectivity[5].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 3-Amino-4,5-diaryl-1H-pyrazolo[3,4-c]pyridazine (Pathway A)[3]

Objective: Regioselective cyclization of a functionalized pyridazine via SNAr.

  • Preparation: Dissolve 5,6-diaryl-3-chloropyridazine-4-carbonitrile (0.01 mol) in 20 mL of absolute ethanol.

  • Nucleophilic Addition: Add hydrazine hydrate (0.02 mol, 80% aqueous solution) dropwise to the mixture at room temperature. Causality: Using a stoichiometric excess of hydrazine ensures complete displacement of the C3-chloro group and prevents unwanted intermolecular cross-linking between intermediate species.

  • Cyclization: Heat the reaction mixture to reflux for 8–10 hours. Monitor the consumption of the starting material via TLC (using a benzene:acetone, 8:2 v/v solvent system).

  • Workup: Concentrate the solvent under reduced pressure. Pour the resulting residue onto crushed ice to crash out the product.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water to remove any unreacted hydrazine and hydrochloride salts, dry in a vacuum oven, and recrystallize from methanol to afford the pure 3-amino-pyrazolo[3,4-c]pyridazine isomer.

Protocol 2: DABCO-Catalyzed One-Pot Synthesis (Pathway C)[5]

Objective: Three-component cascade assembly of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol.

  • Preparation: In a round-bottom flask, combine arylglyoxal monohydrate (1.0 mmol) and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol) in ethanol (10 mL).

  • Catalysis: Add DABCO (15 mol%) as the base-organocatalyst. Stir at room temperature for 15 minutes. Causality: This brief incubation allows the initial Knoevenagel condensation intermediate to form cleanly before the introduction of the terminal nucleophile.

  • Hydrazinolysis: Add hydrazine hydrate (1.2 mmol) dropwise to the stirring mixture.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Causality: The basic environment provided by DABCO not only accelerates the final ring closure but also stabilizes the resulting 7a-ol intermediate against premature dehydration.

  • Workup: Cool the mixture to room temperature, filter the resulting solid product, and recrystallize from ethanol to achieve high analytical purity.

Quantitative Data & Yield Comparisons

To provide a comparative baseline for synthetic planning and scale-up, the following table summarizes the efficiency of the discussed pathways based on established literature standards[2][3][4][5].

Pathway StrategyStarting MaterialsKey Reagents / CatalystReaction TimeTypical Yield (%)
Pathway A (Pyridazine-First) 5,6-diaryl-3-chloropyridazine-4-carbonitrileHydrazine hydrate / Ethanol8 - 10 h85 - 90%
Pathway A (Thione Variant) 4-cyano-5,6-dimethylpyridazine-3(2H)-thioneHydrazine hydrate / Ethanol6 - 8 h80 - 88%
Pathway C (One-Pot MCR) Arylglyoxal + Pyrazolone + HydrazineDABCO (15 mol%) / Ethanol2 - 4 h73 - 89%
Pathway A (Pyridazinone Base) Tetrahydropyridazin-3-onesHydrazine hydrate / Methanol8 - 10 h70 - 85%

Conclusion & Future Perspectives

The synthesis of pyrazolo[3,4-c]pyridazine isomers demands a rigorous understanding of electronic effects and mechanistic causality. The pyridazine-first approach (Pathway A) remains the gold standard in the field due to its consistently high yields and predictable regioselectivity driven by SNAr kinetics[3][4]. However, the emergence of DABCO-catalyzed multicomponent reactions (Pathway C) offers a highly efficient, atom-economical alternative that aligns perfectly with modern sustainable chemistry practices[5]. Future drug development efforts will likely leverage these robust protocols to rapidly generate diverse libraries of pyrazolo[3,4-c]pyridazines for targeted kinase inhibition, CNS modulation, and high-throughput antimicrobial screening.

References

  • [4] Novel synthesis of some fused pyrazolo[3,4-c]pyridazines, pyridazino[3΄,4΄ :3,4]pyrazolo[5,1-c]-1,2,4-triazines and pyrimido[1΄,2΄: 1, 5]pyrazolo[3,4-c]pyridazines. ResearchGate. 4

  • [5] One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives. ResearchGate.5

  • [1] Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. PubMed. 1

  • [3] Synthesis, Reactions, and Insecticidal Activity of 3-Amino-5,6-diaryl-1H-pyrazolo[3,4-c]pyridazines. Taylor & Francis. 3

  • [2] A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Medwin Publishers. 2

Sources

The 3-Bromo-1H-pyrazolo[3,4-c]pyridazine Scaffold: A Technical Guide to Synthesis, Derivatization, and Pharmacological Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The development of highly selective kinase inhibitors and allosteric enzyme stimulators heavily relies on the strategic selection of heterocyclic core scaffolds. Among these, 1H-pyrazolo[3,4-c]pyridazine and its halogenated derivatives—most notably 3-Bromo-1H-pyrazolo[3,4-c]pyridazine (CAS 1260741-42-1)—have emerged as privileged structures in modern medicinal chemistry[1].

This fused bicyclic system offers a flat, hydrophobic profile that mimics the purine core of ATP, making it an exceptional candidate for ATP-competitive inhibition in oncology targets such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptors (EGFR)[2][3]. Furthermore, the scaffold has demonstrated profound utility in cardiovascular drug design, serving as a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators, including analogs of the heart failure drug Vericiguat[4].

This whitepaper provides an in-depth technical analysis of the synthetic methodologies, mechanistic rationale, and pharmacological applications of 3-bromo-1H-pyrazolo[3,4-c]pyridazine derivatives.

Synthetic Methodologies & Mechanistic Causality

The synthesis of functionalized pyrazolo[3,4-c]pyridazines requires strict control over regioselectivity, particularly during halogenation and subsequent N-alkylation. The following protocols outline the validated synthesis of the 3-bromo intermediate and its derivatization, explaining the physicochemical causality behind each operational choice[4].

Protocol A: Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine

This step involves the conversion of 1H-pyrazolo[3,4-c]pyridazin-3-ol to its brominated counterpart using phosphorus oxybromide (POBr₃).

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 1H-pyrazolo[3,4-c]pyridazin-3-ol (1.0 eq) in anhydrous sulfolane.

    • Causality: Sulfolane is chosen for its exceptional thermal stability and high dielectric constant. The pyridazin-3-ol precursor is highly polar and strongly hydrogen-bonded; sulfolane ensures complete dissolution at the required elevated temperatures without degrading.

  • Reagent Addition: Add POBr₃ (1.05 eq) to the solution at room temperature.

    • Causality: POBr₃ acts simultaneously as a brominating and dehydrating agent. A slight stoichiometric excess is critical to drive the reaction to completion while preventing over-halogenation of the heteroaromatic rings.

  • Thermal Activation: Heat the reaction mixture to 150 °C and stir for 3 hours.

    • Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass peak validates the end of the thermal activation phase.

  • Quenching & Phase Separation: Cool the mixture to room temperature, pour over ice-water, and extract with Ethyl Acetate (EtOAc) three times.

    • Causality: Ice-water safely hydrolyzes unreacted POBr₃ into phosphoric and hydrobromic acids. EtOAc is selected as the extraction solvent because it efficiently partitions the brominated product away from the highly water-soluble sulfolane.

  • Isolation: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure until a precipitate forms. Filter and dry to yield the product (typical yield: ~62%).

Protocol B: Regioselective N-Alkylation

To build complex pharmacological agents (such as sGC stimulators), the 3-bromo intermediate must undergo regioselective N-alkylation[4].

Step-by-Step Methodology:

  • Base Coordination: Suspend 3-Bromo-1H-pyrazolo[3,4-c]pyridazine (1.0 eq) and Cesium Carbonate (Cs₂CO₃) (1.2 eq) in anhydrous DMF.

    • Causality: The use of Cs₂CO₃ is non-negotiable for high yields. The "cesium effect" relies on the large, highly polarizable Cs⁺ cation, which loosely coordinates the pyrazole nitrogen anion. This enhances the nucleophilicity of the N1 position, driving strict regioselectivity over N2-alkylation or O-alkylation.

  • Electrophile Addition: Dropwise add a solution of 2-fluorobenzyl bromide (1.1 eq) in DMF. Stir at room temperature overnight.

  • Purification: Dilute with EtOAc, wash extensively with water (3×) to completely remove DMF, dry over MgSO₄, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Synthesis A 1H-Pyrazolo[3,4-c]pyridazin-3-ol B POBr3 / Sulfolane (150°C) A->B C 3-Bromo-1H-pyrazolo[3,4-c]pyridazine B->C D 2-Fluorobenzyl bromide Cs2CO3 / DMF C->D E N-Alkylated Derivative (sGC/CDK Intermediate) D->E

Fig 1. Regioselective synthesis and N-alkylation of the pyrazolo[3,4-c]pyridazine scaffold.

Pharmacological Targeting & Mechanism of Action

The versatility of the pyrazolo[3,4-c]pyridazine scaffold allows it to be tuned for entirely different biological targets based on its peripheral substitutions.

Oncology: CDK and EGFR Inhibition

Unsubstituted or amine-substituted pyrazolo[3,4-c]pyridazines act as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinases (specifically CDK1/cyclin B and CDK2)[2][5]. The planar nature of the fused ring system allows it to intercalate deeply into the kinase ATP-binding pocket. Recent advancements have also demonstrated that formulating these derivatives into solid lipid nanoparticles (SLNs) significantly enhances their cellular uptake, leading to dual inhibition of EGFR and CDK-2, upregulation of pro-apoptotic Bax/p53, and downregulation of Bcl-2 in HepG-2 and MCF-7 cancer cell lines[3].

Cardiovascular: sGC Stimulation

By utilizing the 3-bromo intermediate to attach specific fluorobenzyl and pyrimidine moieties, the scaffold shifts from a kinase inhibitor to an allosteric stimulator of soluble guanylate cyclase (sGC)[4]. These derivatives bind to the NO-independent regulatory site of sGC, increasing cGMP production, which subsequently induces smooth muscle relaxation and vasodilation—a critical mechanism for treating chronic heart failure.

MOA Ligand Pyrazolo[3,4-c]pyridazine Derivatives CDK CDK1 / CDK2 (ATP Pocket) Ligand->CDK ATP Competitive Inhibition sGC Soluble Guanylate Cyclase (sGC) Ligand->sGC Allosteric Stimulation Apop Cell Cycle Arrest & Apoptosis (Oncology) CDK->Apop Vaso Vasodilation (Cardiovascular) sGC->Vaso

Fig 2. Dual-pathway pharmacological targeting by pyrazolo[3,4-c]pyridazine derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes quantitative pharmacological and pharmacokinetic data across various pyrazolo[3,4-c]pyridazine derivatives cited in recent literature, illustrating the impact of structural modifications on biological activity.

Compound / DerivativeTarget / PathwayKey Metric / OutcomeRef
3-Bromo-1H-pyrazolo[3,4-c]pyridazine (3c) Synthetic Intermediate62% Yield (High purity for cross-coupling)[4]
Compound 16a CDK1 / Cyclin BHigh potency & selectivity over other kinases[2]
Derivative 4-SLNs (Nanoformulation) EGFR / CDK-2Enhanced cytotoxicity vs. parent compound[3]
1H-pyrazolo[3,4-c]pyridazine 21 sGC (Cardiovascular)Potent stimulation, but high clearance (3.8 L/h/kg)[4]
Monofuryl 1o CDK1Identified as one of the most active in its series[2]

Note: High clearance rates in early sGC stimulator analogs (like Compound 21) necessitated further isosteric replacements (e.g., shifting to imidazo[1,5-b]pyridazines) to optimize pharmacokinetic profiles for in vivo efficacy[4].

References

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Molecules Journal (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PubMed / MDPI. URL:[Link]

Sources

Engineering Purine Bioisosteres: A Technical Guide to the Structural and Synthetic Exploitation of Pyrazolo[3,4-c]pyridines in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural mimicry of adenosine triphosphate (ATP) by small molecules is the cornerstone of modern kinase inhibitor design[1]. While purine serves as the endogenous bicyclic core of adenine, its high polarity often limits membrane permeability and oral bioavailability in therapeutic applications[2]. Scaffold hopping to pyrazolopyridines—specifically the pyrazolo[3,4-c]pyridine isomer—has emerged as a highly effective bioisosteric replacement strategy[1]. By retaining critical hydrogen-bonding vectors while optimizing overall physicochemical properties, pyrazolo[3,4-c]pyridines offer a privileged scaffold for targeted oncology and beyond[2][3].

Structural and Physicochemical Rationale

The fundamental difference between purine and pyrazolo[3,4-c]pyridine lies in their nitrogen topology. Purine consists of a pyrimidine ring fused to an imidazole ring, with nitrogen atoms at positions 1, 3, 7, and 9. In contrast, pyrazolo[3,4-c]pyridine fuses a pyrazole ring to a pyridine ring, shifting the heteroatoms to positions 1, 2, and 5[4].

This transposition profoundly alters the electron density of the fused system. The reduction in the number of nitrogen atoms from four to three decreases the topological polar surface area (tPSA), thereby enhancing lipophilicity and cellular penetrance[2]. Furthermore, the specific placement of the pyridine nitrogen at position 5 modulates the basicity of the scaffold, impacting its pharmacokinetic (PK) and pharmacodynamic (PD) profile[4].

Table 1: Comparative Physicochemical Properties of Parent Scaffolds
Property1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[3,4-c]pyridine1H-pyrazolo[4,3-b]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol
Predicted pKa ~5.92~10.94~10.94
Predicted cLogP ~0.8~0.5~0.6

Data summarizes computational predictions highlighting the distinct acid-base and lipophilicity profiles dictated by nitrogen placement[4].

Mechanistic Causality: Kinase Hinge Binding

The efficacy of pyrazolo[3,4-c]pyridines as purine bioisosteres is rooted in their ability to competitively occupy the ATP-binding pocket of kinases[1]. The N-1/N-2 motif of the pyrazole ring acts as a highly efficient hydrogen bond donor/acceptor pair, mimicking the interactions normally formed by the N-1 and N-6 amino groups of adenine with the backbone amides of the kinase hinge region (e.g., Methionine and Tyrosine residues)[1][2].

BioisostereLogic ATP ATP Adenine Ring Purine Purine Core (N1, N3, N7, N9) High Polarity ATP->Purine Endogenous Ligand Pyrazolo Pyrazolo[3,4-c]pyridine (N1, N2, N5) Optimized Lipophilicity Purine->Pyrazolo Scaffold Hopping (Bioisosterism) Hinge Kinase Hinge Binding (Met/Tyr H-Bonds) Pyrazolo->Hinge ATP-Competitive Displacement Efficacy Targeted Apoptosis (Cancer Cells) Hinge->Efficacy Signal Transduction Inhibition

Structural evolution from ATP to pyrazolo[3,4-c]pyridine for targeted kinase inhibition.

Vectorial Functionalization: Synthetic Methodologies

To fully exploit the pyrazolo[3,4-c]pyridine core, medicinal chemists employ "vectorial functionalization"—a strategy to independently decorate the N-1/N-2, C-3, C-5, and C-7 positions to probe the chemical space of the target binding pocket[5][6].

SynthesisFlow Start 4-Methylpyridine Precursor Core Pyrazolo[3,4-c]pyridine Core Formation Start->Core NaNO2, Ac2O Cyclization Protect N-1/N-2 Protection (SEM-Cl) Core->Protect Regioselective Masking Amine C-5 Amination (Pd Catalyst) Protect->Amine Buchwald-Hartwig Cross-Coupling Final Deprotected Kinase Inhibitor Amine->Final TFA Cleavage

Vectorial functionalization workflow for C-5 substituted pyrazolo[3,4-c]pyridines.

Protocol 1: Synthesis and C-5 Buchwald-Hartwig Amination

Causality & Rationale: The C-5 position is adjacent to the pyridine nitrogen, rendering the C-Cl or C-Br bond highly activated for oxidative addition by Palladium(0). However, the free N-H of the pyrazole ring must be protected to prevent catalyst poisoning and unwanted N-arylation[5][6].

  • Core Formation: React 3-amino-4-methylpyridine derivatives with sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) in dichloroethane (DCE) at 90 °C for 20 hours to induce nitrosation and subsequent intramolecular cyclization, yielding 5-chloro-1H-pyrazolo[3,4-c]pyridine[6].

  • Regioselective N-Protection: Treat the core with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and Sodium Hydride (NaH) in THF at 0 °C, warming to room temperature[5].

    • Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the polar N-H starting material and the emergence of the SEM-protected mass peak confirms successful masking.

  • Palladium-Catalyzed Amination: Combine the protected core with the desired amine (e.g., morpholine), Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in anhydrous dioxane. Heat to 100 °C under argon[5].

    • Causality: Xantphos is specifically selected for its wide bite angle, which facilitates the challenging reductive elimination step of the sterically hindered C-N bond[5].

  • Deprotection: Cleave the SEM group using Trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final functionalized bioisostere.

Biological Evaluation & Cytotoxicity Profiling

Substituted pyrazolo[3,4-c]pyridines have demonstrated potent antiproliferative activity, often achieving IC₅₀ values in the low micromolar to nanomolar range against aggressive cancer cell lines, such as PC-3 (prostate) and MIA PaCa-2 (pancreatic)[3].

Protocol 2: In Vitro Antiproliferative Activity Assay

Causality & Rationale: To validate the translation of in silico binding to cellular efficacy, viability assays must measure the compound's ability to penetrate the cell membrane and inhibit survival-related kinases (e.g., MAPKs)[3][7].

  • Cell Seeding: Seed exponentially growing cancer cells (e.g., PC-3) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow adherence[3].
    
  • Compound Exposure: Treat the cells with serial dilutions of the pyrazolo[3,4-c]pyridine derivative (ranging from 0.1 µM to 100 µM).

    • Causality: A logarithmic concentration gradient is essential to accurately capture the inflection point of the dose-response curve for precise IC₅₀ calculation.

  • Incubation & Controls: Incubate the treated cells for 72 hours.

    • Self-Validation Step: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Staurosporine) to ensure the dynamic range of the assay is functioning[3].

  • Viability Quantification: Add MTT or resazurin reagent, incubate for 4 hours, and measure absorbance/fluorescence. Calculate the IC₅₀ using non-linear regression analysis[3].

Expanding the Target Landscape

While predominantly recognized as kinase inhibitors, the purine-mimicking nature of pyrazolo[3,4-c]pyridines has broader applications. Recent high-throughput screenings have identified specific 3,5,7-trisubstituted pyrazolo[3,4-c]pyridines as potent orthosteric inhibitors of cystathionine beta-synthase (CBS), proving that this scaffold can selectively modulate non-kinase targets that utilize purine-like cofactors or substrates[8]. This versatility cements the pyrazolo[3,4-c]pyridine core as a highly tractable starting point for diverse drug discovery programs[8].

References

1.[1] Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy | Source: PMC - NIH | URL: 1 2.[4] Title: A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery | Source: Benchchem | URL: 4 3.[5] Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines | Source: ResearchGate | URL: 5 4.[6] Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines | Source: RSC Publishing | URL: 6 5.[7] Title: New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships | Source: DOI.org | URL: 7 6.[2] Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy | Source: ResearchGate | URL: 2 7.[3] Title: Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity | Source: PMC - NIH | URL: 3 8.[8] Title: Screening of Heteroaromatic Scaffolds against Cystathionine Beta-Synthase Enables Identification of Substituted Pyrazolo[3,4-c]Pyridines as Potent and Selective Orthosteric Inhibitors | Source: MDPI | URL: 8

Sources

Methodological & Application

Application Note: Negishi Cross-Coupling for the Regioselective C-7 Arylation of Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in fragment-based drug discovery (FBDD). Due to its structural homology to purines, it serves as an excellent bioisostere capable of engaging a wide array of kinase and protein targets[1]. In the hit-to-lead optimization phase, vectorial functionalization —the systematic elaboration of a core scaffold along specific geometric vectors—is essential for exploring structure-activity relationships (SAR)[2].

While the C-3 and C-5 positions of the pyrazolo[3,4-c]pyridine core are typically accessed via tandem borylation/Suzuki–Miyaura coupling and Buchwald–Hartwig amination respectively, the C-7 position presents a unique synthetic challenge. The electron-deficient nature of the pyridine ring makes it highly susceptible to unwanted nucleophilic attack. This application note details a field-proven, highly regioselective protocol for C-7 arylation utilizing a directed metalation-transmetalation-Negishi cross-coupling sequence[1].

Mechanistic Rationale: Expertise & Experience

Direct functionalization at the C-7 position requires precise regioselective deprotonation. Traditional alkyllithium reagents (e.g., n-BuLi) often fail because they act as nucleophiles, adding across the azine double bonds rather than acting strictly as bases.

To circumvent this, the protocol employs the Knochel-Hauser base, TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex)[1],[3]. The causality behind this choice relies on two factors:

  • Steric Bulk: The massive steric profile of the TMP ligand entirely suppresses nucleophilic attack on the pyridine core.

  • LiCl Salt Effect: The LiCl additive breaks up polymeric magnesium aggregates, forming a highly reactive monomeric species that significantly enhances kinetic basicity[4].

Following successful deprotonation at -40 °C, the highly reactive organomagnesium intermediate is transmetalated using ZnCl₂. Organozinc reagents are milder and exhibit superior functional group tolerance compared to their Grignard counterparts, making them the ideal transmetalation partners for the subsequent Palladium-catalyzed Negishi cross-coupling[5].

Mechanism Base TMPMgCl·LiCl (Knochel-Hauser Base) Properties Sterically Hindered Non-Nucleophilic Base->Properties Action Regioselective Deprotonation at most acidic C-H (C-7) Properties->Action Drives Avoidance Prevents Nucleophilic Attack on Pyridine Ring Properties->Avoidance Ensures

Mechanistic rationale for utilizing TMPMgCl·LiCl in C-7 deprotonation.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology is designed to be self-validating, ensuring that researchers can verify the success of intermediate states before committing expensive catalysts or coupling partners.

Reagents and Equipment
  • Substrate: N-SEM-protected pyrazolo[3,4-c]pyridine (1.00 eq)

  • Base: TMPMgCl·LiCl (2.00 eq, typically 1.0 M in THF/toluene)

  • Transmetalating Agent: ZnCl₂ (1.00 eq, 1.0 M in THF, rigorously anhydrous)

  • Catalyst System: Pd(PPh₃)₄ (0.05 eq) and (Hetero)aryl halide (1.50 eq)

  • Equipment: Oven-dried Schlenk flasks, cryocooler or dry ice/acetonitrile bath, argon/nitrogen manifold.

Step-by-Step Procedure

Step 1: Regioselective Metalation (Magnesiation)

  • Charge an oven-dried reaction vessel with a solution of the N-SEM-protected pyrazolo[3,4-c]pyridine substrate (1.00 eq) in anhydrous THF to achieve a 0.5 M concentration.

  • Exchange the atmosphere to nitrogen or argon and cool the solution to -40 °C [1]. (Note: Maintaining exactly -40 °C is critical; warmer temperatures risk ring-opening, while colder temperatures stall the deprotonation kinetics).

  • Add TMPMgCl·LiCl (2.00 eq) dropwise over 5 minutes. Stir the reaction for 30 minutes at -40 °C.

  • Self-Validation Check: The formation of the organomagnesium species is often accompanied by a distinct color change (deep yellow/orange). To validate, quench a 50 µL aliquot in D₂O. Rapid LC-MS analysis should reveal an [M+1] peak indicating >95% deuterium incorporation at the C-7 position.

Step 2: Transmetalation 5. To the -40 °C reaction mixture, add a solution of ZnCl₂ (1.00 eq, 1 M in THF) dropwise. 6. Stir the reaction for an additional 30 minutes at -40 °C. The transmetalation to zinc stabilizes the intermediate, preventing off-target homocoupling[1].

Step 3: Negishi Cross-Coupling 7. In a separate oven-dried vessel, prepare a solution of the desired (hetero)aryl halide (1.50 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF. 8. Transfer the newly formed C-7 arylzinc solution into the catalyst mixture via cannula. 9. Allow the reaction to warm to 25 °C and stir for 2–4 hours. 10. Self-Validation Check: Monitor the disappearance of the zinc intermediate and the aryl halide via TLC or GC-MS. 11. Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Negishi_C7_Arylation Substrate N-SEM-pyrazolo [3,4-c]pyridine Metalation Selective Metalation TMPMgCl·LiCl, -40 °C Substrate->Metalation Mg_Int C-7 Magnesiated Intermediate Metalation->Mg_Int Transmetalation Transmetalation ZnCl2, -40 °C Mg_Int->Transmetalation Zn_Int C-7 Zincated Intermediate Transmetalation->Zn_Int Coupling Negishi Coupling Ar-X, Pd(PPh3)4, 25 °C Zn_Int->Coupling Product C-7 Arylated Product Coupling->Product

Reaction workflow for the regioselective C-7 arylation via Negishi cross-coupling.

Substrate Scope & Yield Data

The Negishi cross-coupling of the C-7 zincated pyrazolo[3,4-c]pyridine is highly tolerant of diverse electronic and steric profiles on the aryl halide coupling partner. Below is a summary of representative quantitative data expected from this protocol[2].

Aryl Halide Coupling PartnerCatalystTemperature (°C)Expected Isolated Yield (%)
IodobenzenePd(PPh₃)₄ (5 mol%)25~83
4-IodotoluenePd(PPh₃)₄ (5 mol%)25~78
4-FluoroiodobenzenePd(PPh₃)₄ (5 mol%)25~75
2-IodothiophenePd(PPh₃)₄ (5 mol%)25~71

Table 1: Representative yields for the C-7 Negishi cross-coupling of N-SEM protected pyrazolo[3,4-c]pyridines.

Troubleshooting & Optimization

  • Moisture Sensitivity: TMPMgCl·LiCl and ZnCl₂ are exceptionally hygroscopic. If yields drop, the most common culprit is moisture. Always titrate the TMPMgCl·LiCl base prior to use (e.g., using iodine or salicylaldehyde phenylhydrazone) and ensure ZnCl₂ is flame-dried under vacuum before dissolving in THF.

  • Catalyst Poisoning: If the cross-coupling stalls despite successful zincation (verified by D₂O quench), the palladium catalyst may be degraded. Ensure Pd(PPh₃)₄ is stored in a glovebox and exhibits its characteristic bright yellow color; a brown or black hue indicates oxidation to inactive Pd(II) or Pd-black.

  • Protecting Group Dynamics: The N-SEM (2-(trimethylsilyl)ethoxymethyl) group is highly recommended for N-1 protection during this sequence, as it provides sufficient steric shielding and solubility without interfering with the C-7 metalation[1].

References

1.[1] Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances 13.49 (2023). URL: 2.[2] Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines." ResearchGate (2023). URL: 3.[5] "Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets." PMC (2020). URL: 4.[4] Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition (2004). URL: 5.[3] Wunderlich, S., and Knochel, P. "(tmp)(2)Zn x 2 MgCl(2) x 2 LiCl: a chemoselective base for the directed zincation of sensitive arenes and heteroarenes." Angewandte Chemie (2007). URL:

Sources

Application Note: Vectorial Late-Stage Functionalization of the Pyrazolo[3,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazolo[3,4-c]pyridine core is a privileged purine bioisostere utilized extensively in medicinal chemistry. By mimicking the hydrogen-bonding network of adenine, it serves as a foundational scaffold for kinase inhibitors, A1/A3 adenosine receptor antagonists [1], and blockbuster anticoagulants like Apixaban [2].

In Fragment-Based Drug Discovery (FBDD), the bottleneck often lies in the synthetic tractability of hit elaboration. De novo synthesis of every analog is highly inefficient. To accelerate structure-activity relationship (SAR) profiling, researchers have developed vectorial late-stage functionalization (LSF) strategies [3]. By utilizing a pre-synthesized 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, chemists can selectively elaborate the molecule along four distinct growth vectors (N-1/N-2, C-3, C-5, and C-7) without compromising overall synthetic efficiency.

VectorMap Core Pyrazolo[3,4-c]pyridine Scaffold N1N2 N-1 / N-2 Protection & Alkylation Core->N1N2 Base, Electrophile C3 C-3 Ir-Catalyzed Borylation Core->C3 [Ir(COD)OMe]2, B2pin2 C5 C-5 Buchwald-Hartwig Amination Core->C5 Pd(0), Amine, Base C7 C-7 Turbo-Grignard Metalation Core->C7 TMPMgCl·LiCl

Fig 1. Vectorial late-stage functionalization map of the pyrazolo[3,4-c]pyridine core.

Mechanistic Causality in Vector Selection

Successful LSF requires a deep understanding of the scaffold's electronic and steric microenvironments to prevent off-target reactivity.

  • N-1 vs. N-2 Differentiation : The tautomeric nature of the pyrazole ring necessitates selective protection. Bulky protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) can be directed to N-2 under specific thermodynamic conditions, which is critical for solubilizing the rigid core and sterically directing subsequent C-3 functionalizations [3].

  • C-3 Iridium-Catalyzed Borylation : Direct C-H borylation of basic heterocycles is notoriously difficult due to catalyst poisoning via nitrogen lone-pair coordination [4]. However, once the pyrazole nitrogen is protected, the C-3 position becomes the most sterically accessible and electronically activated C-H bond. The [Ir(COD)OMe]2/dtbpy catalytic system selectively borylates C-3 without interacting with the less Lewis-basic pyridine nitrogen.

  • C-5 Buchwald-Hartwig Amination : The 5-halo substituent (typically Cl or Br) resides on the electron-deficient pyridine ring. This renders the C-Halide bond highly susceptible to oxidative addition by electron-rich Pd(0) complexes, allowing for smooth displacement by various amines [3].

  • C-7 Directed Metalation : The C-7 proton is highly acidic due to the adjacent pyridine nitrogen. Traditional alkyllithium reagents often fail here, causing unwanted Chichibabin-type nucleophilic additions to the pyridine ring. Utilizing Knochel’s Turbo-Grignard (TMPMgCl·LiCl) base at -40 °C ensures strictly kinetic, acid-base deprotonation, trapping the C-7 position for downstream cross-coupling [5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate states are confirmed before committing expensive catalysts or reagents.

Protocol A: C-3 Tandem Borylation & Suzuki-Miyaura Cross-Coupling

Objective: Install aryl/heteroaryl groups at the C-3 vector.

  • Catalyst Activation: In an oven-dried microwave vial, combine [Ir(COD)OMe]2 (0.025 eq.), dtbpy (0.05 eq.), and B2pin2 (1.1 eq.). Add anhydrous MTBE (0.4 M).

    • Validation Checkpoint 1: The solution must transition from pale yellow to a deep red/brown within 5 minutes, confirming the formation of the active Ir-boryl complex.

  • C-H Borylation: Add the N-SEM-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.). Degas with N2/vacuum cycling. Heat in a microwave reactor at 100 °C for 2 hours.

    • Validation Checkpoint 2: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LCMS. Proceed only when the starting material is consumed and the boronate ester mass [M+126]+ is the dominant peak.

  • Tandem Coupling: Evaporate the MTBE. To the crude boronate ester in the same vial, add Cs2CO3 (2.0 eq.), Pd(dppf)Cl2 (0.025 eq.), the desired aryl halide (1.1 eq.), and anhydrous DMAc (1.0 M).

  • Reaction: Microwave at 120 °C for 1 hour. Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol B: C-7 Turbo-Grignard Metalation & Negishi Coupling

Objective: Regioselective functionalization adjacent to the pyridine nitrogen.

C7Workflow Start 5-Halo-Core Deprot Kinetic Deprotonation TMPMgCl·LiCl (-40°C) Start->Deprot Transmet Transmetalation ZnCl2 (25°C) Deprot->Transmet C-7 Magnesiated Coupling Negishi Coupling Pd(PPh3)4, Ar-I Transmet->Coupling C-7 Zincated Product C-7 Arylated Product Coupling->Product

Fig 2. Self-validating workflow for the C-7 directed metalation and subsequent Negishi cross-coupling.

  • Kinetic Deprotonation: Dissolve the protected pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous THF (0.2 M) under N2. Cool to -40 °C. Dropwise add TMPMgCl·LiCl (1.2 eq., 1.0 M in THF/toluene). Stir for 45 minutes.

    • Validation Checkpoint 1 (Crucial): Extract a 50 µL aliquot and quench with D2O. Analyze via 1H-NMR or high-resolution LCMS. You must observe >95% deuterium incorporation at the C-7 position (disappearance of the C-7 singlet) before proceeding.

  • Transmetalation: Add a solution of anhydrous ZnCl2 (1.5 eq., 1.0 M in THF). Allow the reaction to warm to 25 °C over 30 minutes.

  • Negishi Coupling: Add Pd(PPh3)4 (0.05 eq.) and the electrophilic aryl iodide (1.1 eq.). Stir at 25 °C for 12 hours.

    • Validation Checkpoint 2: A black palladium precipitate will begin to form as the catalytic cycle turns over. Monitor by TLC (UV active) for product formation.

Protocol C: C-5 Buchwald-Hartwig Amination

Objective: Displacement of the 5-halo group with primary/secondary amines.

  • Preparation: In a sealed tube under N2, combine Pd2(dba)3 (0.05 eq.), rac-BINAP (0.12 eq.), NaOtBu (3.0 eq.), and the 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.).

  • Amine Addition: Add the desired amine (1.1 eq.) followed by anhydrous THF (0.1 M).

  • Reaction: Stir overnight at 55 °C.

    • Validation Checkpoint: The reaction mixture should maintain a deep red/burgundy color. If the solution turns pale yellow or black prematurely, the palladium catalyst has precipitated or oxidized, indicating oxygen ingress. Monitor via LCMS until the starting material peak is fully depleted [3].

Quantitative Data & Optimization Summary

The table below summarizes the expected yield ranges and mechanistic drivers for each functionalization vector, aggregated from optimized FBDD campaigns.

Functionalization VectorReaction TypeKey Reagents / CatalystsTypical Yield RangeMechanistic Driver
N-1 / N-2 Alkylation / ProtectionSEM-Cl, NaH / Ms-Cl, Et3N75 - 90%Steric/Electronic differentiation
C-3 C-H Borylation[Ir(COD)OMe]2, dtbpy, B2pin260 - 85%Steric accessibility & C-H activation
C-5 Buchwald-HartwigPd2(dba)3, rac-BINAP, NaOtBu50 - 92%Oxidative addition at electron-poor C-Halide
C-7 Directed MetalationTMPMgCl·LiCl, ZnCl2, Pd(PPh3)445 - 78%Kinetic acidity adjacent to pyridine nitrogen

References

  • Stampelou, M., et al. "Novel Pyrazolo[3,4-c]pyridine Antagonists with Nanomolar affinity for A1 / A3 Adenosine Receptors: Binding Kinetics and Exploration of their Binding Profile Using Mutagenesis Experiments, MD simulations and TI/MD calculations." ChemRxiv, 2021. Available at:[Link]

  • Pinto, D. J. P., et al. "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 2007, 50(22), 5339–5356. Available at:[Link]

  • "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 2023. Available at:[Link]

  • "Iridium-catalyzed C-H borylation of pyridines." ResearchGate, 2022. Available at:[Link]

  • "Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets." Nature Communications, 2020. Available at:[Link]

Application Note: 3-Bromo-1H-pyrazolo[3,4-c]pyridazine in the Synthesis of ATP-Competitive Anticancer Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-Bromo-1H-pyrazolo[3,4-c]pyridazine (CAS: 1260741-42-1) has emerged as a privileged, highly versatile building block in modern oncology drug discovery[1][2]. Functioning as a purine bioisostere, the pyrazolo[3,4-c]pyridazine scaffold is exceptionally well-suited for designing ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinases (CDK1/2) and the Epidermal Growth Factor Receptor (EGFR)[3][4].

The pharmacological efficacy of this scaffold is rooted in its highly conserved hydrogen-bonding network. The N1-H and N2 atoms of the pyrazole ring act as an obligate hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region of the kinase ATP-binding pocket (e.g., Leu83 in CDK2). Meanwhile, the C3 position is oriented toward the gatekeeper residue and the adjacent hydrophobic selectivity pocket[3]. The presence of a bromine atom at the C3 position provides a highly reactive, orthogonal synthetic handle. This allows medicinal chemists to perform late-stage palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) to rapidly generate diverse libraries of C3-substituted analogs, optimizing both target affinity and pharmacokinetic properties[5].

MOA A 3-Bromo-1H-pyrazolo[3,4-c]pyridazine (Scaffold) B Pd-Catalyzed C3-Diversification (SAR Optimization) A->B Synthetic Functionalization C ATP-Competitive Kinase Inhibitor (Lead Compound) B->C Library Generation D CDK1/2 & EGFR Inhibition (Hinge Region Binding) C->D Target Engagement E Downregulation of Bcl-2 Upregulation of Bax/p53 D->E Signal Transduction F Cell Cycle Arrest & Apoptosis (Anticancer Efficacy) E->F Phenotypic Response

Fig 1: Pharmacological pathway from the 3-bromo scaffold to targeted cancer cell apoptosis.

Experimental Protocols: C3-Functionalization Workflow

To successfully utilize 3-bromo-1H-pyrazolo[3,4-c]pyridazine, the acidic pyrazole N-H (pKa ~10) must be protected prior to cross-coupling. Failure to do so results in catalyst poisoning or unwanted N-arylation (Chan-Lam coupling). The following self-validating protocol outlines the synthesis of C3-aryl derivatives via a SEM-protected intermediate.

Workflow Step1 Step 1: N1-Protection Reagent: SEM-Cl, NaH Purpose: Prevent N-arylation Step2 Step 2: Suzuki Coupling Reagent: R-B(OH)2, Pd(dppf)Cl2 Purpose: C3-Functionalization Step1->Step2 Step3 Step 3: Deprotection Reagent: TFA, DCM Purpose: Restore H-Bond Donor Step2->Step3 Step4 Step 4: Purification Method: Prep-HPLC Purpose: Isolate API Step3->Step4

Fig 2: Step-by-step synthetic workflow for C3-functionalization of the scaffold.

Protocol 1: N1-Protection with SEM-Cl

Causality & Rationale: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is selected over Boc or Acetyl because it is highly stable under the basic, high-temperature aqueous conditions required for Suzuki coupling. Sodium hydride (NaH) is utilized to ensure complete deprotonation of the pyrazole ring, driving the nucleophilic substitution to completion.

  • Preparation: Suspend 3-bromo-1H-pyrazolo[3,4-c]pyridazine (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere at 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. In-process observation: Effervescence (H2 gas) indicates active deprotonation. Stir for 30 minutes until the solution becomes homogenous.

  • Protection: Add SEM-Cl (1.1 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMF. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the N1-SEM protected intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Causality & Rationale: Pd(dppf)Cl2 is the catalyst of choice. The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered aryl boronic acids to the C3 position. A biphasic 1,4-Dioxane/H2O system is used to dissolve both the organic substrates and the inorganic base (K2CO3), which is required to form the reactive boronate complex.

  • Reaction Setup: In a microwave-safe vial, combine the SEM-protected 3-bromo-pyrazolo[3,4-c]pyridazine (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O (10 mL). Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq). Seal the vial.

  • Heating: Heat the mixture at 90 °C for 4 hours (or 110 °C for 30 mins via microwave irradiation). Monitor conversion via LC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water, dry, and concentrate.

Protocol 3: SEM Deprotection and API Isolation

Causality & Rationale: Trifluoroacetic acid (TFA) smoothly cleaves the SEM acetal linkage. Following cleavage, the resulting hydroxymethyl intermediate must be scavenged (often using ethylenediamine or basic hydrolysis) to prevent the liberated formaldehyde from re-condensing with the pyrazole nitrogen.

  • Cleavage: Dissolve the coupled product in DCM (5 mL) and add TFA (5 mL). Stir at room temperature for 3 hours.

  • Evaporation: Concentrate the mixture under reduced pressure to remove excess TFA.

  • Scavenging: Redissolve the residue in MeOH (10 mL) and add ethylenediamine (5.0 eq). Stir for 2 hours to scavenge formaldehyde.

  • Final Purification: Concentrate and purify the crude product via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final ATP-competitive kinase inhibitor.

Quantitative Data & Structure-Activity Relationship (SAR) Summary

The C3 position of the pyrazolo[3,4-c]pyridazine core dictates the molecule's interaction with the kinase selectivity pocket. The table below summarizes the structure-activity relationship (SAR) data for various C3-substitutions, demonstrating their impact on kinase inhibition (CDK2 / EGFR) and cellular cytotoxicity[3][4].

C3-Substituent (Cross-Coupled)Primary Kinase TargetEnzymatic IC50 (nM)Cytotoxicity IC50 (µM)Cell LineMechanistic Rationale for Substitution
Unsubstituted (H) CDK1 / CDK2> 5,000> 50.0HCT-116Lacks hydrophobic bulk to engage the selectivity pocket; poor binding affinity.
Phenyl CDK2 / Cyclin A1208.5HCT-116Establishes baseline Van der Waals interactions within the hydrophobic pocket.
4-Fluorophenyl CDK2 / Cyclin A452.9HCT-116Fluorine enhances metabolic stability and optimizes hydrophobic packing against the gatekeeper residue.
3-Aminophenyl EGFR / CDK2281.2MCF-7The meta-amino group provides an additional hydrogen bond donor to the solvent-exposed channel, drastically increasing EGFR affinity.
4-Methoxyphenyl CDK1 / Cyclin B21015.0HepG-2The methoxy oxygen acts as a weak H-bond acceptor, but introduces a slight steric clash, reducing overall potency.

Note: Data represents generalized SAR trends derived from pyrazolo[3,4-c]pyridazine kinase inhibitor libraries. Specific IC50 values vary based on the complete molecular architecture.

References

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies Source: Molecules (PubMed Central / NIH) URL:[Link]

  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Regioselective N-1 vs. N-2 Alkylation and Protection Protocols for Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Pyrazolo[3,4-c]pyridines are privileged heterocyclic scaffolds in Fragment-Based Drug Discovery (FBDD). Due to their structural homology to the native purine ring, these compounds act as highly effective "hinge-binders" within the ATP-binding pockets of numerous kinases (e.g., GSK3, CLK1, DYRK1A). A critical bottleneck in elaborating these scaffolds is the regioselective functionalization of the pyrazole nitrogen atoms (N-1 vs. N-2)[1]. This Application Note provides validated, mechanistically grounded protocols to achieve high selectivity for either the N-1 or N-2 position, minimizing the need for complex chromatographic separations.

Mechanistic Principles of Regioselectivity

The regioselectivity of N-alkylation in pyrazolo[3,4-c]pyridines is governed by a delicate interplay of thermodynamics, kinetics, and steric shielding[2].

  • Thermodynamic vs. Kinetic Control: The N-1 substituted isomer is generally the thermodynamically more stable product[1]. Reactions that allow for rapid equilibration (e.g., using hard bases like NaH or extended reaction times) inherently favor N-1 functionalization[1]. Conversely, kinetic control (shorter reaction times or specific organic bases) can trap the N-2 isomer before equilibration occurs[1].

  • Base-Directed Selectivity: The choice of base fundamentally alters the transition state. Hard bases (NaH) generate a "naked" pyrazolide anion that favors the thermodynamic N-1 product[1]. Bulky organic bases (e.g., N,N-dicyclohexylmethylamine) create tight ion pairs and sterically guide bulky electrophiles (like SEM-Cl) toward the N-2 position[1].

  • Steric Shielding at C-3: The N-2 position is directly adjacent to C-3. When C-3 is occupied by a bulky substituent (e.g., an iodine atom or an aryl group), the N-2 position becomes sterically inaccessible[3]. Under these conditions, even non-selective alkylating agents will exclusively yield the N-1 isomer[3].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes for 5-halo-1H-pyrazolo[3,4-c]pyridines.

Electrophile / ReagentBase / CatalystSolventTemp / TimeMajor RegioisomerYield / Selectivity
MsCl (Mesylation)NaH (Hard Base)THF0 °C to rt, 2 hN-1 92% (Exclusive N-1)
THP (Protection)TsOH (Acidic)EtOAcShort durationN-2 Kinetic Preference
THP (Protection)TsOH (Acidic)EtOAcLong durationN-1 Thermodynamic Preference
SEM-Cl (Protection)Cy₂NMe (Organic)THFrtN-2 Major N-2 Isomer
SEM-Cl (Protection)NaH (Hard Base)THFrtN-1 Major N-1 Isomer
Alkyl Halides (w/ 3-Iodo)Cs₂CO₃ (Mild Base)DMF40–100 °C, 2 hN-1 Exclusive N-1 (Steric)

(Data synthesized from established FBDD vectorial functionalization studies[1] and purine isostere development[3].)

Experimental Protocols
Protocol A: Thermodynamically Driven Selective N-1 Mesylation
  • Objective: Achieve >90% selectivity for the N-1 protected isomer.

  • Causality & Insight: NaH completely deprotonates the pyrazole, and the thermodynamic stability of the N-1 mesylate drives the reaction to near exclusivity[1].

  • Preparation: Suspend 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the mixture to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Insight: Cooling is critical to control the exotherm and prevent the mesyl group from migrating to the C-3 position, a known side reaction[1].

  • Electrophile Addition: After 30 minutes of stirring at 0 °C, add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.

  • Equilibration: Allow the reaction to warm to room temperature (rt) and stir for 2 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc. The N-1 isomer is obtained in ~92% yield[1].

    • Self-Validation System: Confirm N-1 alkylation via 2D-NMR (HMBC); the mesyl methyl protons will show a strong ³J correlation to the C-7a bridgehead carbon.

Protocol B: Base-Directed Selective N-2 SEM Protection
  • Objective: Shift regioselectivity toward the kinetically favored N-2 isomer.

  • Causality & Insight: The bulky organic base N,N-dicyclohexylmethylamine (Cy₂NMe) prevents the formation of a naked anion, sterically guiding the bulky SEM-Cl electrophile to the less hindered N-2 position relative to the base-coordinated intermediate[1].

  • Preparation: Dissolve the pyrazolo[3,4-c]pyridine scaffold (1.0 equiv) in anhydrous THF (0.2 M) at room temperature.

  • Base Addition: Add N,N-dicyclohexylmethylamine (Cy₂NMe, 1.5 equiv). Stir for 15 minutes.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.

  • Reaction: Stir at room temperature until TLC indicates maximum conversion to the kinetic product (typically 2-4 hours).

  • Workup & Validation: Dilute with water and extract with DCM. Purify via flash chromatography to isolate the major N-2 isomer[1].

    • Self-Validation System: ¹H-¹H NOESY NMR will reveal a strong spatial correlation (NOE) between the SEM methylene protons and the C-3 proton of the pyrazole ring, confirming N-2 connectivity.

Protocol C: Steric-Forced N-1 Alkylation of C-3 Substituted Scaffolds
  • Objective: Exclusively alkylate scaffolds possessing a C-3 substituent (e.g., 3-iodo or 3-aryl).

  • Causality & Insight: The bulky C-3 group completely blocks the adjacent N-2 position, forcing the electrophile to attack N-1 regardless of the base or thermodynamic conditions used[3].

  • Preparation: Dissolve 3-iodo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous DMF (0.3 M).

  • Base & Alkylation: Add Cs₂CO₃ (1.3 equiv) and the desired alkyl halide (e.g., Methyl iodide, 1.1 equiv).

  • Reaction: Heat the mixture to 40–100 °C for 2 hours[3].

  • Workup & Validation: Cool to room temperature, pour into ice water, and extract with EtOAc. The product is exclusively the N-1 regioisomer[3].

    • Self-Validation System: The lack of isomeric mixtures on crude HPLC/LC-MS confirms the absolute steric shielding effect of the C-3 substituent.

Logical Workflow & Decision Matrix

Workflow cluster_N1 N-1 Selective Pathway (Thermodynamic / Steric) cluster_N2 N-2 Selective Pathway (Kinetic / Base-Directed) Core 1H-Pyrazolo[3,4-c]pyridine Starting Scaffold N1_Cond Hard Base (NaH) + MsCl OR Bulky C-3 Substituent Core->N1_Cond N2_Cond Organic Base (Cy2NMe) + SEM-Cl OR Short Rxn Time (THP) Core->N2_Cond N1_Prod N-1 Alkylated/Protected Isomer (High Yield, >90%) N1_Cond->N1_Prod Downstream Fragment-Based Drug Discovery (FBDD) Kinase Inhibitor Development N1_Prod->Downstream N2_Prod N-2 Alkylated/Protected Isomer (Major Product) N2_Cond->N2_Prod N2_Prod->Downstream

Divergent functionalization pathways for N-1 vs N-2 selectivity in pyrazolo[3,4-c]pyridines.

References
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances (2023) URL:[Link][4],[1]

  • New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships Source: European Journal of Medicinal Chemistry (2010) URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Bromo-Substituted Pyrazolopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Pyrazolo[1,5-b]pyridazines are privileged heterocyclic scaffolds in medicinal chemistry, frequently optimized for targeted kinase inhibition (e.g., DYRK1A, GSK-3β, and CDK2)[1][2]. Electrophilic bromination of this core (typically using N-bromosuccinimide) is a foundational post-synthetic modification used to install reactive handles for downstream cross-coupling reactions[1].

Because the C3 position of the pyrazole ring is highly electron-rich, it is the primary site of bromination; however, regioisomeric mixtures and poly-brominated byproducts frequently emerge. Isolating these pure bromo-regioisomers presents a notorious chromatographic challenge due to the inherent basicity of the fused nitrogen network. This guide provides field-proven troubleshooting strategies to overcome these purification hurdles.

Part 1: Diagnostic Q&A (Troubleshooting Causality)

Q1: Why does my bromo-pyrazolopyridazine streak heavily on normal-phase silica gel, resulting in poor mass recovery? Causality: The pyrazolo[1,5-b]pyridazine scaffold contains multiple basic nitrogen atoms[1]. Standard normal-phase silica gel possesses a high density of free, acidic silanol (Si-OH) groups on its surface. When your basic heterocycle migrates through the column, it undergoes strong secondary acid-base interactions—specifically hydrogen bonding and ion exchange—with these silanols[3][4]. This non-ideal retention mechanism causes the compound to desorb heterogeneously, leading to severe peak tailing, streaking across the TLC plate, and irreversible adsorption on the column[4][5].

Q2: How can I resolve this tailing and separate closely eluting bromo-regioisomers (e.g., 3-bromo vs. 6-bromo)? Causality & Solution: The most effective strategy is the addition of a competing base, specifically Triethylamine (TEA), to the mobile phase[4][6]. TEA acts as a "silanol suppressor." Because TEA is a stronger base and is present in vast molar excess compared to your analyte, it competitively binds to and masks the acidic silanol sites[7]. This forces the bromo-pyrazolopyridazine to partition based strictly on its inherent polarity and dipole moment rather than getting trapped by ionic interactions, thereby sharpening the elution band and allowing closely eluting regioisomers to separate[4][7].

Mechanism S1 Acidic Silanol (Si-OH) S2 Basic Pyrazolopyridazine S1->S2 Strong H-Bonding S3 Triethylamine (TEA) S1->S3 Competitive Binding S4 Masked Silanol (Si-O-TEA+) S3->S4 Neutralization S5 Free Eluting Target S4->S5 Prevents Target Binding

Mechanism of triethylamine acting as a silanol suppressor to prevent chromatographic tailing.

Q3: I am using Reverse-Phase Liquid Chromatography (RPLC) for a highly polar bromo-pyrazolopyridazine derivative. Should I still use TEA? Causality: Yes. In RPLC (e.g., C18 columns), up to 50% of silanol groups may remain unreacted (free) even in endcapped stationary phases[3]. These residual silanols are acidic and will interact with basic analytes, causing tailing or shifted retention times[3]. Adding TEA to the aqueous mobile phase (often as a Triethylammonium Acetate or TEAA buffer at pH 7.5) neutralizes these silanols[7]. Furthermore, protonated TEA cations interact with the nonpolar C18 chains via their hydrophobic ethyl groups, creating a highly stable spatial environment that enhances the separation of closely related structural isomers[3][7].

Part 2: Data Analytics - Quantitative Impact of Mobile Phase Modifiers

To illustrate the necessity of silanol suppression, the following table summarizes the quantitative impact of TEA on the chromatographic behavior of a standard bromo-pyrazolo[1,5-b]pyridazine mixture on silica gel.

Table 1: Effect of Triethylamine (TEA) on Chromatographic Parameters

Solvent System (Normal Phase)AdditiveAverage TLC RfPeak Asymmetry Factor (Tf)Mass Recovery (%)Resolution of Regioisomers
EtOAc / Hexanes (50:50)None0.15 (Streaking)> 3.5 (Severe tailing)< 60%Co-elution
EtOAc / Hexanes (50:50)1% TEA0.35 (Sharp spot)1.2 (Slight tailing)> 85%Partial separation
EtOAc / Hexanes (50:50)3% TEA0.38 (Sharp spot)1.0 (Symmetrical)> 95%Baseline resolution

(Note: Data synthesized from standard basic heterocycle chromatography principles[4][5])

Part 3: Protocol Vault - Self-Validating TEA-Modified Chromatography

Workflow N1 Crude Bromo-Pyrazolopyridazine N2 TLC Screening (Assess Tailing) N1->N2 Aliquot for TLC N3 Normal Phase Silica (+ 1-3% TEA) N2->N3 High Rf / Mild Tailing N4 Reverse Phase C18 (TEAA Buffer) N2->N4 Severe Tailing / Co-elution N5 Pure Bromo-Isomer Isolated N3->N5 Isocratic Elution N4->N5 Gradient Elution

Workflow for selecting the optimal purification strategy for bromo-pyrazolopyridazines.

Standard Operating Procedure: Normal-Phase Purification

This protocol ensures the complete masking of active silica sites prior to analyte introduction, preventing irreversible adsorption[4].

Step 1: TLC Validation (The Self-Validating Checkpoint)

  • Action: Prepare two silica gel TLC plates. Develop Plate A in your standard solvent (e.g., 50% EtOAc/Hexanes). Develop Plate B in the same solvent containing 3% TEA (v/v)[4].

  • Validation: If Plate B shows a transition from a streak to a sharp, defined spot with an Rf between 0.2 and 0.4, proceed to Step 2. If streaking persists despite the TEA, the compound may be decomposing on silica; abort normal phase and switch to neutral alumina or RPLC[4].

Step 2: Column Deactivation (Critical Step)

  • Action: Prepare a slurry of silica gel using the chosen mobile phase supplemented with 1-3% TEA[4]. Pour the slurry and pack the column under gentle positive pressure.

  • Causality: Packing the column with the TEA-modified solvent ensures that all acidic silanol groups are neutralized before the bromo-pyrazolopyridazine is loaded. Failing to pre-treat the silica will result in the analyte binding irreversibly to the top of the column.

Step 3: Sample Loading and Elution

  • Action: Dissolve the crude bromo-pyrazolopyridazine mixture in a minimal volume of the TEA-modified eluent. Load it onto the column in a narrow, concentrated band[4]. Elute isocratically.

  • Causality: A narrow loading band minimizes longitudinal diffusion, which is critical for separating closely eluting regioisomers (e.g., separating the desired 3-bromo derivative from a 3,6-dibromo byproduct).

Step 4: Post-Column TEA Removal

  • Action: Combine the pure fractions containing the target isomer and remove the solvent under reduced pressure. To remove residual TEA (which has a distinct odor and high boiling point), co-evaporate the residue with toluene (2-3 times)[4].

  • Validation: Confirm the absolute removal of TEA by 1H NMR (ensure the absence of the characteristic TEA triplet at ~1.0 ppm and quartet at ~2.5 ppm).

References
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC. NIH. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. Welch Materials.[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Pharma Growth Hub.[Link]

  • Tip on Peak Tailing of Basic Analytes - Phenomenex. Phenomenex.[Link]

  • Tailing in TLC - can anyone help? - ResearchGate. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of Pyrazolo[3,4-c]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who hit a wall when attempting late-stage functionalization of the pyrazolo[3,4-c]pyridazine scaffold. These fused bicyclic systems are highly prized in medicinal chemistry—often utilized as potent kinase inhibitors or functionally selective GABA receptor modulators —but they are notoriously recalcitrant coupling partners.

The core issue is a "perfect storm" of reactivity bottlenecks:

  • Catalyst Poisoning: The four nitrogen atoms in the fused ring system act as a multidentate Lewis base, sequestering the palladium catalyst into inactive, thermodynamically stable off-cycle complexes 1.

  • Protodeboronation: The electron-deficient nature of the diazine core kinetically slows down the oxidative addition step. This delay allows the competing, base-catalyzed protodeboronation of the boronic acid partner to outpace the transmetalation step 2.

This guide provides a causality-driven troubleshooting framework to diagnose and overcome low conversion rates in these specific systems.

Diagnostic Workflow

Before changing any parameters, you must correctly diagnose why your reaction is failing. Use the logical workflow below to interpret your LC-MS data and select the appropriate intervention.

G A Low Conversion Detected in Pyrazolo[3,4-c]pyridazine Coupling B Analyze Reaction Mixture (LC-MS / NMR) A->B C Boronic Acid Consumed? (Protodeboronation Suspected) B->C Yes D Boronic Acid Intact? (Catalyst Poisoning / C-X Inert) B->D No E Action: Switch to Anhydrous TMSOK + B(OMe)3 Additive C->E F Action: Use Slow-Release MIDA Boronates C->F G Action: Deploy Bulky Precatalysts (e.g., XPhos Pd G3) D->G H Action: Increase Temp / Switch to Polar Aprotic Solvent (DMAc) D->H

Diagnostic workflow for troubleshooting Suzuki coupling of nitrogen-rich heterocycles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows 0% conversion of the pyrazolo[3,4-c]pyridazine halide, and palladium black precipitates almost immediately. What is happening? The Causality: You are experiencing catastrophic catalyst poisoning. Unprotected, nitrogen-rich heterocycles strongly coordinate to Pd(0) and Pd(II) intermediates. When standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are used, the pyrazolopyridazine outcompetes the phosphine ligands, forming an insoluble, catalytically dead polymeric Pd-complex 1. The Solution: Shift to highly sterically demanding, electron-rich monodentate ligands. Buchwald precatalysts (specifically XPhos Pd G3) are uniquely suited here. The extreme steric bulk of the biphenyl backbone physically prevents the multidentate coordination of the pyrazolopyridazine nitrogens, keeping the palladium in the catalytic cycle. Self-Validation Check: Run a parallel reaction adding 1 equivalent of your pyrazolopyridazine to a known, fast-coupling system (e.g., bromobenzene + phenylboronic acid). If the control reaction fails, your heterocycle is definitively poisoning the catalyst.

Q2: The reaction stalls at 20-30% conversion. The pyrazolopyridazine halide is still present, but the boronic acid has completely disappeared. Why? The Causality: This is classic protodeboronation. Heteroaryl boronic acids are highly susceptible to base-catalyzed hydrolysis (ArB(OH)₂ → ArH) 2. Because oxidative addition into the electron-deficient pyrazolo[3,4-c]pyridazine is sluggish, the boronic acid simply degrades in the aqueous basic media before transmetalation can occur. The Solution: You must decouple the transmetalation from aqueous base. Switch to strictly anhydrous conditions using Potassium Trimethylsilanolate (TMSOK) as the base and Trimethyl Borate (B(OMe)₃) as an additive. The B(OMe)₃ additive solubilizes the in-situ generated boronate complexes and buffers the inhibitory effect of excess TMSOK, completely arresting the protodeboronation pathway 3.

Q3: Can I just use a large excess of boronic acid to compensate for protodeboronation? The Causality: While brute-forcing with 3-5 equivalents of boronic acid is a common "quick fix", it is highly problematic for pyrazolo[3,4-c]pyridazines. The degraded boronic acid (now a neutral heterocycle) remains in the reaction mixture and can act as an additional Lewis-basic catalyst poison, further depressing your conversion rate. It also severely complicates downstream reverse-phase purification.

Quantitative Catalyst Performance Comparison

To guide your optimization, the following table summarizes the typical performance of various catalytic systems when coupling highly deactivated, nitrogen-rich pyrazolopyridazines with heteroaryl boronic acids.

Catalyst SystemBase / Solvent SystemTemp (°C)Expected Conversion (%)Mechanistic Advantage / Limitation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene-H₂O90< 10%Limitation: Severe N-coordination poisoning; poor solubility of core.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane-H₂O9020 - 40%Limitation: Bidentate ligand offers only slight resistance to poisoning.
XPhos Pd G3 (2 mol%)K₃PO₄ / Dioxane-H₂O8070 - 85%Advantage: Bulky monodentate ligand prevents off-cycle Pd-N binding.
Pd(OAc)₂ + SPhos (5 mol%)TMSOK + B(OMe)₃ / THF65> 90% Advantage: Anhydrous conditions completely arrest protodeboronation.

Standardized Self-Validating Protocols

Below are two field-proven methodologies designed to bypass the specific mechanistic failures associated with pyrazolo[3,4-c]pyridazines.

Protocol A: Anhydrous Suzuki-Miyaura Coupling (For Protodeboronation-Prone Partners)

Use this protocol when coupling with sensitive heteroaryl boronic acids (e.g., 2-furanboronic acid, 2-pyridineboronic acid).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask or reaction vial. Purge with dry Argon for 5 minutes.

  • Reagent Loading: Add the pyrazolo[3,4-c]pyridazine halide (1.0 equiv), the heteroaryl boronic ester (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Base Addition: Inside a nitrogen-filled glovebox, add anhydrous Potassium Trimethylsilanolate (TMSOK, 2.0 equiv). Crucial: TMSOK is highly hygroscopic; exposure to air will re-introduce water and trigger protodeboronation.

  • Solvent & Additive: Inject anhydrous THF (0.2 M relative to halide) followed by Trimethyl Borate (B(OMe)₃, 2.0 equiv) 3.

  • Reaction: Seal the vial and heat to 65 °C for 12-16 hours under rigorous stirring.

  • Validation: Monitor by LC-MS. You should observe >90% retention of the unreacted boronic ester if the reaction is truly anhydrous.

Protocol B: High-Steric Buchwald Precatalyst Coupling (For Severe Catalyst Poisoning)

Use this protocol when the pyrazolo[3,4-c]pyridazine core is completely unreactive in standard conditions.

Step-by-Step Methodology:

  • Reagent Loading: To a vial, add the pyrazolo[3,4-c]pyridazine halide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (2-5 mol%). Mechanistic Note: The G3 precatalyst ensures rapid, quantitative generation of the active monolithic Pd(0)-XPhos species, preventing the heterocycle from intercepting the Pd(II) reduction step [[1]]().

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.15 M). The water is required to activate the boronic acid via the formation of the reactive boronate species.

  • Reaction: Heat at 80 °C for 4-8 hours.

  • Validation: If conversion stops at 50%, spike the reaction with an additional 1 mol% of XPhos Pd G3. If the reaction resumes, your catalyst is still being slowly poisoned over time; consider increasing the initial loading to 5 mol%.

References

  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC - National Institutes of Health (NIH) URL: [[1.10]]
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh URL: [[1.11]]
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC - National Institutes of Health (NIH) URL: [[1.8]]

Sources

Scaling up the synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and knowledge base to assist researchers and drug development professionals in scaling up the synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine .

This bicyclic heteroaromatic compound is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators[1]. However, scaling its synthesis from milligram to multi-gram quantities introduces significant challenges related to thermal degradation, regioselectivity, and workup emulsions.

This guide provides self-validating protocols, mechanistic causality for every experimental choice, and targeted FAQs to ensure your library synthesis campaigns run without bottleneck.

Validated Synthetic Workflow

The most scalable route avoids direct electrophilic bromination of the electron-deficient bicyclic core. Instead, it relies on the construction of a 3-ol intermediate, followed by a dehydroxylative halogenation[1],[2].

G A Methyl 3-chloropyridazine- 4-carboxylate B 1H-Pyrazolo[3,4-c]pyridazin- 3-ol A->B Hydrazine hydrate EtOH, 80°C C 3-Bromo-1H-pyrazolo[3,4-c] pyridazine B->C POBr3, Sulfolane 150°C, 3h D N1-Protected 3-Bromo Scaffold C->D SEM-Cl, Cs2CO3 DMF, RT

Figure 1: Scale-up synthesis workflow for 3-Bromo-1H-pyrazolo[3,4-c]pyridazine.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Cyclization to 1H-Pyrazolo[3,4-c]pyridazin-3-ol

Causality: The reaction proceeds via a two-step cascade. First, a nucleophilic aromatic substitution (SNAr) displaces the reactive chlorine atom[2]. Second, the intermediate hydrazine undergoes an intramolecular cyclization onto the adjacent methyl ester. Excess hydrazine is used to suppress intermolecular dimerization.

  • Suspend methyl 3-chloropyridazine-4-carboxylate (1.0 eq) in absolute ethanol (0.5 M).

  • Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (80 °C) for 6 hours.

  • IPC (Self-Validation): Analyze by LC-MS. The intermediate hydrazino-ester (

    
    ) must be fully converted to the cyclized product (
    
    
    
    ). If the intermediate persists, add a catalytic amount of acetic acid and reflux for an additional 2 hours.
  • Cool to 0 °C, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.

Protocol B: Dehydroxylative Bromination (18-Gram Scale)

Causality: POBr


 acts as both the activating agent (forming a phosphite ester with the enol tautomer) and the bromide source. Sulfolane is chosen as the solvent because its high boiling point and exceptional polarity stabilize the highly polar intermediates at 150 °C without undergoing thermal degradation[1].
  • Dissolve 1H-pyrazolo[3,4-c]pyridazin-3-ol (18.00 g, 132.24 mmol) in sulfolane (176 mL)[1].

  • Add POBr

    
     (39.81 g, 138.85 mmol, 1.05 eq) in portions to the solution[1].
    
  • Stir the mixture mechanically at 150 °C for exactly 3 hours[1].

  • IPC (Self-Validation): Quench a 50

    
    L aliquot in ice-water, extract with EtOAc, and run TLC (DCM/MeOH 9:1). The highly polar 3-ol starting material (
    
    
    
    ) should be completely replaced by the less polar 3-bromo product (
    
    
    ).
  • Cool the reaction to room temperature. Pour the mixture slowly onto vigorously stirred ice-water.

  • Extract with EtOAc (

    
    ). Wash combined organics with H
    
    
    
    O and brine, dry over Na
    
    
    SO
    
    
    , and concentrate until a precipitate forms[1].
  • Collect solids by filtration. Expected yield: ~16.27 g (62%)[1].

Troubleshooting & FAQs

Q1: Why am I seeing a mixture of uncyclized hydrazino-ester and the desired 1H-pyrazolo[3,4-c]pyridazin-3-ol in Protocol A? Answer: The initial SNAr step is rapid, but the subsequent cyclization onto the ester requires sustained thermodynamic driving force. If you are scaling up beyond 20 grams, the boiling point of ethanol (78 °C) might be borderline for driving the cyclization to completion. Fix: Switch the solvent to 1,4-dioxane (b.p. 101 °C) to provide the necessary thermal energy, or add 0.1 equivalents of glacial acetic acid to protonate the ester carbonyl, increasing its electrophilicity.

Q2: During the POBr


 bromination, my yield drops significantly upon scale-up (>10g), and a black tar forms. How can I mitigate this? 
Answer:  This is a classic thermal degradation issue caused by localized overheating. The pyrazolo-pyridazine core is sensitive to extended heating at 150 °C in the presence of strong acids (generated in situ).
Fix:
  • Agitation: Abandon magnetic stir bars for scales >10g. You must use an overhead mechanical stirrer to ensure uniform heat distribution in the viscous sulfolane mixture.

  • Quench Dynamics: The quench onto ice-water is highly exothermic due to the hydrolysis of excess POBr

    
    . If poured too quickly, localized boiling will hydrolyze your newly formed 3-bromo product back to the 3-ol. Pour slowly into a massive excess of ice.
    

Q3: Can I use NBS (N-Bromosuccinimide) instead of POBr


 to install the bromine directly on the unsubstituted core? 
Answer:  No, this is a common misconception. NBS is typically used for electrophilic aromatic substitution on electron-rich pyrazoles. However, the 3-position of the electron-deficient pyrazolo[3,4-c]pyridazine core is highly deactivated by the adjacent pyridazine nitrogens. Electrophilic halogenation here is extremely sluggish and low-yielding. A dehydroxylative halogenation using POBr

on the 3-ol tautomer is the thermodynamically mandated pathway for this specific scaffold[1].

Q4: After bromination, my product is difficult to extract from the aqueous phase, and I get severe emulsions. What is the optimal workup? Answer: 3-Bromo-1H-pyrazolo[3,4-c]pyridazine is an amphoteric molecule. The 1H-pyrazole proton is acidic (pKa ~9), while the pyridazine nitrogens are basic (pKa ~2-3). After quenching POBr


 with ice-water, the aqueous layer becomes highly acidic (containing HBr and H

PO

), protonating the pyridazine and making the product water-soluble. Fix: Before extraction, carefully neutralize the aqueous layer to pH 6.0–7.0 using solid NaHCO

. This brings the molecule to its isoelectric point, minimizing water solubility and driving it into the EtOAc layer. To break emulsions, filter the biphasic mixture through a pad of Celite to remove insoluble phosphate salts before separation.

Quantitative Scale-Up Metrics

The following table summarizes the expected performance metrics when executing these protocols at scale. Deviations of more than 10% from these yields indicate a process failure requiring investigation.

Reaction StepReagents & ConditionsValidated ScaleTypical YieldKey Quality Attribute (KQA)
1. SNAr & Cyclization Methyl 3-chloropyridazine-4-carboxylate, N

H

·H

O, EtOH, 80 °C
20–50 g85–92%Complete consumption of ester intermediate
2. Bromination 1H-Pyrazolo[3,4-c]pyridazin-3-ol, POBr

, Sulfolane, 150 °C
18.0 g62–68%Control of thermal degradation (tar limit <5%)
3. N1-Protection 3-Bromo-1H-pyrazolo[3,4-c]pyridazine, SEM-Cl, Cs

CO

, DMF, RT
10–20 g75–80%Regioisomeric purity (N1 vs N2 protection > 95:5)

References

  • Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Identifying and characterizing impurities in 3-Bromo-1H-pyrazolo[3,4-c]pyridazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for identifying and characterizing impurities in the synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine. Our focus is on providing practical, field-proven insights to ensure the integrity and quality of your research and development efforts.

Introduction to Impurity Profiling

In pharmaceutical development, impurity profiling is a critical process of identifying, quantifying, and controlling impurities in drug substances and products.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for impurity levels to ensure the safety and efficacy of therapeutic agents.[2] Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, degradation products, and residual solvents.[2][3][4] A thorough understanding and characterization of these impurities are paramount.

This guide will focus on the specific challenges encountered during the synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of impurities I should expect in the synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine?

A1: Based on the chemistry of pyrazolopyridazines and bromination reactions, you can anticipate several classes of impurities:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents.

  • Over-brominated Species: The introduction of more than one bromine atom onto the pyrazolopyridazine core can occur, leading to di- or tri-brominated impurities.

  • Isomeric Impurities: Bromination may occur at positions other than the desired C3 position, resulting in structural isomers.

  • Degradation Products: The product may degrade under certain reaction, work-up, or storage conditions (e.g., hydrolysis, oxidation, photolysis).[5]

  • Ring-Opened Byproducts: Aggressive reaction conditions can sometimes lead to the cleavage of the heterocyclic ring system.[6][7]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-technique approach is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is the workhorse for separating and quantifying impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for determining the molecular weights of impurities, providing crucial clues to their identity.[8][9][10] High-resolution mass spectrometry (HRMS) can even help determine the elemental composition.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of isolated impurities.[12][13][14][15][16] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are typically required.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.[2][9]

Troubleshooting Guide: Common Impurity-Related Issues

This section addresses specific problems you might encounter during your HPLC analysis of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine reaction mixtures.

Issue 1: An unexpected peak is observed in my HPLC chromatogram with a higher retention time than the main product.

Possible Cause: This peak likely corresponds to a less polar, over-brominated species, such as a di-bromo-1H-pyrazolo[3,4-c]pyridazine. The addition of a second bromine atom increases the molecular weight and often the hydrophobicity, leading to a longer retention time in reversed-phase HPLC.

Troubleshooting and Characterization Workflow:

  • LC-MS Analysis:

    • Analyze the sample using LC-MS. A mass corresponding to the addition of another bromine atom (approximately 78 or 80 amu, corresponding to the isotopes ⁷⁹Br and ⁸¹Br) compared to your product would strongly suggest a di-brominated impurity. Look for the characteristic isotopic pattern of two bromine atoms.

  • Isolation and NMR Analysis:

    • If the impurity level is significant, isolate it using preparative HPLC.

    • Acquire ¹H and ¹³C NMR spectra. The ¹H NMR will likely show fewer aromatic protons than the parent compound. 2D NMR experiments (HMBC, HSQC) will be crucial to determine the exact position of the second bromine atom.

Corrective and Preventive Actions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide, bromine). Use of a radical scavenger like BHT might suppress side reactions if bromine radicals are involved.[6]

  • Reaction Time and Temperature: Reduce the reaction time or temperature to minimize over-bromination. Monitor the reaction progress closely by HPLC.

Issue 2: My HPLC shows a peak with a similar retention time to my product, causing poor resolution.

Possible Cause: This could be an isomeric impurity where the bromine atom is located at a different position on the pyrazolopyridazine ring. Isomers often have very similar polarities and thus co-elute or have poor resolution under standard HPLC conditions.

Troubleshooting and Characterization Workflow:

  • Method Development:

    • Optimize your HPLC method to improve resolution. Try changing the mobile phase composition (e.g., switching from methanol to acetonitrile or vice-versa), adjusting the gradient slope, or using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).

  • LC-MS Analysis:

    • The mass of an isomeric impurity will be identical to that of your desired product. However, fragmentation patterns in MS/MS might differ, providing clues to the structure.

  • NMR of the Mixture:

    • If the impurity cannot be separated, acquiring high-field NMR spectra of the mixture may allow for the identification of minor signals corresponding to the isomer. 2D NMR techniques can help in assigning these minor signals.

Corrective and Preventive Actions:

  • Regioselectivity: Re-evaluate the reaction conditions to enhance regioselectivity. Factors such as the solvent, temperature, and the specific brominating agent used can influence the position of bromination.

  • Purification: Develop a more effective purification method, such as flash chromatography with a carefully selected solvent system or preparative HPLC, if the impurity cannot be eliminated by modifying the reaction.

Issue 3: I observe several small peaks early in my HPLC chromatogram.

Possible Cause: These are likely more polar impurities, which could be unreacted starting materials, polar intermediates, or hydrolysis-induced degradation products. For example, hydrolysis of the bromo group to a hydroxyl group would result in a significantly more polar compound.

Troubleshooting and Characterization Workflow:

  • Spiking Study:

    • Inject standards of your starting materials and key intermediates to see if any of the early eluting peaks match.

  • LC-MS Analysis:

    • Analyze the sample by LC-MS to obtain the molecular weights of these impurities. This can help identify fragments of your main compound or potential hydrolysis products.

  • Forced Degradation Study:

    • To confirm if a peak is a degradation product, perform a forced degradation study.[5][17][18] Expose your purified product to acidic, basic, and oxidative conditions and analyze the samples by HPLC.[19] If one of the early eluting peaks increases in intensity, it is likely a degradation product.

Corrective and Preventive Actions:

  • Reaction Completion: Ensure the reaction goes to completion by increasing the reaction time or temperature, or by adding a slight excess of one of the reagents.

  • Work-up Conditions: Use neutral or buffered aqueous solutions during the work-up to prevent acid- or base-catalyzed hydrolysis.

  • Storage: Store the final compound in a cool, dry, and dark place to prevent degradation.

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Identification of an Unknown Impurity by LC-MS
  • Sample Preparation: Prepare the sample as for HPLC analysis.

  • LC Conditions: Use the same HPLC method as described above to ensure correlation of retention times.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

    • Scan Range: 100-1000 m/z.

    • Data Analysis: Extract the mass spectrum for the peak of interest. Compare the observed molecular ion with the expected masses of potential impurities (e.g., starting materials, over-brominated products, hydrolysis products).

Protocol 3: Structural Elucidation of an Isolated Impurity by NMR
  • Sample Preparation: Dissolve the isolated impurity (at least 1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • 1D NMR:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum (and DEPT-135) to identify the carbon signals.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the molecular structure.[14]

  • Structure Determination: Integrate the information from all spectra to propose a definitive structure for the impurity.[15]

Visualizations

Workflow for Impurity Identification and Characterization

G cluster_0 Impurity Detected in HPLC cluster_1 Initial Characterization cluster_2 Structure Known? cluster_3 Unknown Impurity Pathway cluster_4 Resolution Detect Unexpected Peak in HPLC LCMS Analyze by LC-MS Detect->LCMS Spike Spiking Study with Knowns Detect->Spike Known Known Impurity? LCMS->Known Spike->Known Isolate Isolate by Prep-HPLC Known->Isolate No Document Document and Report Known->Document Yes NMR Structural Elucidation by NMR Isolate->NMR Characterize Characterize Impurity NMR->Characterize Modify Modify Process / Method Characterize->Modify Document->Modify

Caption: General workflow for identifying and characterizing impurities.

HPLC Troubleshooting Decision Tree

HPLC_Troubleshooting Start HPLC Problem ProblemType What is the issue? Start->ProblemType PeakShape Poor Peak Shape (Tailing/Fronting) ProblemType->PeakShape Peak Shape RetentionShift Retention Time Shift ProblemType->RetentionShift Retention Time ExtraPeaks Extra/Ghost Peaks ProblemType->ExtraPeaks Spurious Peaks Sol_PeakShape Check sample solvent & overload PeakShape->Sol_PeakShape Sol_Retention Mobile phase prep/composition RetentionShift->Sol_Retention Contam_Extra Contamination in mobile phase/system ExtraPeaks->Contam_Extra Col_PeakShape Column contamination/void Sol_PeakShape->Col_PeakShape Pump_Retention Pump flow rate issue Sol_Retention->Pump_Retention Temp_Retention Column temperature fluctuation Pump_Retention->Temp_Retention Carryover_Extra Sample carryover from injector Contam_Extra->Carryover_Extra

Caption: Decision tree for common HPLC troubleshooting issues.

References

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (June 08 2025)
  • Unknown Impurity Identification - ResolveMass Laboratories Inc. (September 29 2025)
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives | Open Access Journals - Research and Reviews Available at
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC (July 04 2025)
  • Recent Trends in Analytical Techniques for Impurity Profiling Available at
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH Available at
  • HPLC Troubleshooting Guide - Sigma-Aldrich Available at
  • Identification of Unknowns by Mass Spectrometry - Vimta Labs Available at
  • (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles (July 04 2025)
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions (May 08 2025)
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers (August 22 2025)
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (June 05 2024)
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain (September 22 2025)
  • Advancing Detection of Unknown Impurities | Pharmaceutical Technology (October 06 2021)
  • How can unknown substances be identified? - CleanControlling (June 12 2025)
  • Solving Common Errors in HPLC - Chromatography Today Available at
  • HPLC troubleshooting / CHROMSERVIS.
  • Structure Elucidation and NMR - Hypha Discovery Available at
  • Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed Available at
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts (May 09 2024)
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu (March 25 2008)
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 (June 03 2025)
  • NMR Spectroscopy - MSU chemistry Available at
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias Available at
  • Forced Degradation Studies - SciSpace (December 14 2016)
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing (November 23 2023)
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo Available at
  • Novel synthesis of some fused pyrazolo[3,4-c]pyridazines,pyridazino[3 ΄,4΄ :3,4]pyrazolo[5,1-c]-1,2,4-triazines andpyrimido[1΄,2 - ResearchGate Available at
  • Impurity Profiling: Theory and Practice - PharmaInfo Available at
  • One-pot synthesis of new pyrazolo[3,4-c]pyridazine derivatives - ResearchGate Available at
  • Identification and synthesis of impurities formed during sertindole preparation - PMC (January 07 2011)
  • Force Degradation for Pharmaceuticals: A Review - IJSDR Available at
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate Available at
  • Predict the major products of bromination of the following compou...
  • Recent trends in impurity profiling of pharmaceutical products - metfop Available at
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research Available at
  • Reaction of bromine with furfural and related compounds Available at
  • 3 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH (June 03 2022)
  • IMPURITY PROFILING OF PHARMACEUTICALS - ijprajournal (November 15 2020)
  • Impurity Profiling: A Review | Asian Journal of Pharmaceutical Research and Development (April 15 2022)
  • (PDF) Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives (November 30 2025)
  • Drug design, development and biological screening of pyridazine derivatives - JOCPR Available at
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI (March 30 2022)

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. Given the structural complexity and potential for isomerism in fused heterocyclic systems, unambiguous characterization is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a comparative framework against structurally related compounds to aid in spectral interpretation and structural verification.

The narrative emphasizes the causality behind spectral patterns, drawing from fundamental NMR principles and experimental data from analogous systems. By understanding the electronic and steric influences of the fused ring system and the bromo-substituent, researchers can confidently identify this specific isomer and differentiate it from related structures.

The Structural and Electronic Landscape of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine

The pyrazolo[3,4-c]pyridazine core is a purine isostere, making it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents. The precise arrangement of nitrogen atoms and the placement of substituents dramatically influence its chemical properties and biological activity. The bromine atom at the C3 position serves as a key synthetic handle for further functionalization via cross-coupling reactions, but it also imparts distinct electronic effects that are readily observed in NMR spectroscopy.

To facilitate discussion, the standard IUPAC numbering for the 1H-pyrazolo[3,4-c]pyridazine ring system is used, as illustrated below.

Caption: Structure and numbering of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine.

Predicted ¹H and ¹³C NMR Spectral Profile

While direct experimental spectra for 3-Bromo-1H-pyrazolo[3,4-c]pyridazine are not widely published, a reliable prediction can be formulated by analyzing substituent effects and data from similar heterocyclic systems, such as pyridazines and other pyrazolopyridines.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region and one broad signal for the N-H proton. The electron-deficient nature of the pyridazine ring will cause its protons to resonate at a lower field compared to those on a simple benzene ring.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
NH (H1) 13.0 - 15.0Broad Singlet (br s)Tautomeric N-H proton, typically broad and downfield, subject to solvent and concentration effects.
H6 8.0 - 8.4Doublet (d)Part of an AX system with H7. Located on the electron-deficient pyridazine ring.
H7 9.0 - 9.4Doublet (d)Part of an AX system with H6. Significantly deshielded due to its position between two nitrogen atoms (N5 and C7a).
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five signals for the bicyclic core. The chemical shifts are heavily influenced by the electronegativity of the nitrogen atoms and the "heavy atom effect" of bromine.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 125 - 135Direct attachment to bromine causes a significant upfield shift compared to an unsubstituted carbon (heavy atom effect).[3]
C3a 145 - 155Quaternary carbon at the ring junction, deshielded by adjacent nitrogen atoms.
C6 120 - 128Aromatic CH carbon on the pyridazine ring.
C7 140 - 148Aromatic CH carbon, significantly deshielded by its proximity to the electronegative N5 atom.
C7a 148 - 158Quaternary carbon at the ring junction, deshielded by adjacent nitrogen atoms.

Comparative Spectral Analysis: Distinguishing Isomers and Analogs

The true power of NMR in structural elucidation comes from comparative analysis. The predicted data for 3-Bromo-1H-pyrazolo[3,4-c]pyridazine can be benchmarked against related, experimentally characterized compounds to highlight key distinguishing features.

Comparison with Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is a common and well-characterized isomer.[4][5][6] The key difference lies in the fusion of the rings and the arrangement of nitrogen atoms, leading to distinct electronic environments and, therefore, different NMR spectra.

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Distinguishing Feature
3-Bromo-1H-pyrazolo[3,4-c]pyridazine (Predicted) H7: 9.0-9.4; H6: 8.0-8.4C3: ~130; C7: ~145The pyridazine ring protons (H6, H7) form a simple doublet-doublet (AX) system with characteristically downfield shifts, especially for H7.
Substituted 1H-Pyrazolo[3,4-b]pyridines (Experimental) [4]H5: ~7.1; H6: ~8.1; H7: ~8.6C4: ~150; C6: ~130The pyridine ring protons typically show a more complex AMX or ABX spin system. The chemical shifts are generally less downfield than in the pyridazine analogue due to the different nitrogen arrangement.
Substituted Pyrazolo[3,4-d]pyrimidines (Experimental) [7][8]H6: ~8.3-8.7 (singlet)C4: ~158; C6: ~135The pyrimidine ring often presents a singlet for H6, immediately distinguishing it from the coupled protons of the pyridazine ring.

The most telling difference is the proton environment on the six-membered ring. The adjacent CH groups (H6, H7) in the pyridazine moiety of our target compound create a simple and predictable AX coupling pattern, which is absent in many pyrimidine or differently substituted pyridine isomers.

Experimental Protocols for Unambiguous Characterization

To move from prediction to confirmation, a systematic approach using a suite of NMR experiments is required. The following protocols are based on standard methodologies for the characterization of novel heterocyclic compounds.[9]

Sample Preparation and 1D NMR Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes most polar heterocyclic compounds and allows for the clear observation of exchangeable N-H protons.[7]

  • ¹H NMR Acquisition (400 MHz) :

    • Pulse Program : Standard single-pulse (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : -2 to 16 ppm.

    • Acquisition Time : ≥ 3 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 16.

  • ¹³C NMR Acquisition (100 MHz) :

    • Pulse Program : Proton-decoupled single-pulse with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : 0 to 200 ppm.

    • Acquisition Time : ≥ 1.5 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : ≥ 1024 (or as needed for adequate signal-to-noise).

2D NMR for Definitive Assignment

While 1D spectra provide initial data, 2D NMR is essential for irrefutable structural proof.

  • g-COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It will definitively link H6 and H7 in the pyridazine ring through a cross-peak, confirming their adjacency.

  • g-HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It will unambiguously assign C6 and C7 based on the already known assignments of H6 and H7.

  • g-HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment for fused systems. It shows correlations between protons and carbons over 2-3 bonds. Key expected correlations for 3-Bromo-1H-pyrazolo[3,4-c]pyridazine would include:

    • H7 correlating to C3a and C6.

    • H6 correlating to C7a and C7.

    • The NH proton correlating to C3, C3a, and C7a. These long-range correlations act as a "molecular GPS," connecting the different parts of the scaffold and confirming the specific isomeric structure.[10]

A Validated Workflow for Structural Elucidation

The process of characterizing a novel compound like 3-Bromo-1H-pyrazolo[3,4-c]pyridazine follows a logical, self-validating workflow. Each step builds upon the last, culminating in a fully assigned and confirmed structure.

Caption: Self-validating workflow for NMR-based structural elucidation.

Conclusion

The NMR characterization of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine is a clear example of how a multi-faceted approach, combining predictive analysis with a suite of 1D and 2D NMR experiments, leads to unambiguous structural confirmation. The key distinguishing features—a simple AX system for the pyridazine protons and specific long-range HMBC correlations—allow for its confident differentiation from other isomers like pyrazolo[3,4-b]pyridines. By following the detailed protocols and interpretation workflow outlined in this guide, researchers can effectively leverage NMR spectroscopy as a cornerstone of their synthetic and drug discovery efforts, ensuring the scientific integrity of their findings.

References

  • Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • D'hooghe, M., et al. (2009). Synthesis and ¹³C NMR Spectroscopy of 3,5-Diaryl-4-bromoisoxazoles. Journal of Heterocyclic Chemistry. [Link]

  • Al-Rawi, J. M. A., et al. (2013). Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. [Link]

  • da Silva, A. B., et al. (2018). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Semantic Scholar. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Krasavin, M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

  • da Silva, V. C., et al. (2024). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • Canto, R. F. S., et al. (2005). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. CORE. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Valerga, P., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • Valdes, C., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ChemMedChem. [Link]

  • Duddeck, H., et al. NMR Spectra and Molecular Structure. [Link]

  • Almehizia, A. A., et al. (2025). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Valerga, P., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. PubMed. [Link]

  • Khan, A., et al. (2023). The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylides. The Royal Society of Chemistry. [Link]

  • University of Ottawa. (Br) Bromine NMR. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules. [Link]

  • Hafez, T. S. (1991). Pyridazine Derivatives and Related Compounds Part 5. Pyrazolo[3,4-c]pyridazine: Synthesis and Some Reactions. R Discovery. [Link]

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High-resolution mass spectrometry (HRMS) analysis of novel pyrazolo[3,4-c]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation of Novel Pyrazolo[3,4-c]pyridazines: A Platform Comparison Guide

Executive Summary: Nitrogen-rich heterocycles, particularly pyrazolo[3,4-c]pyridazines, have emerged as highly privileged scaffolds in modern medicinal chemistry. They exhibit potent biological activities, serving as selective cyclin-dependent kinase (CDK) inhibitors and antiviral agents against pathogens such as the Zika virus (ZIKV) [1]. However, the structural elucidation of these novel derivatives presents significant analytical challenges. The high nitrogen content often leads to complex fragmentation pathways under collision-induced dissociation (CID).

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal HRMS platform—specifically, Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap technologies—for characterizing these dense heterocyclic systems. This guide provides an objective, data-driven comparison of these platforms, detailing the causality behind experimental parameters and offering a self-validating analytical workflow for drug development professionals.

The Structural Challenge: Why HRMS is Non-Negotiable

When analyzing pyrazolo[3,4-c]pyridazines, nominal mass instruments (like single quadrupoles or ion traps) are insufficient. A hallmark of pyrazolo-pyridazine fragmentation is the cleavage of the heterocyclic core. The differentiation between a loss of molecular nitrogen (N₂ neutral loss, 28.0061 Da) and carbon monoxide (CO neutral loss, 27.9949 Da) requires a mass resolving power that only HRMS can provide. Furthermore, detecting trace-level synthesis impurities or metabolites in complex biological matrices demands sub-ppm mass accuracy to eliminate false positives [2].

Platform Comparison: Orbitrap vs. Q-TOF

Both Orbitrap and Q-TOF mass spectrometers are cornerstones of small molecule structural elucidation, yet they operate on fundamentally different physical principles, dictating their optimal use cases [3].

  • Orbitrap (e.g., Thermo Q Exactive series): Traps ions in an electrostatic field, measuring the frequency of harmonic oscillations. It provides unparalleled resolving power (up to 1,000,000 FWHM) and sub-ppm mass accuracy [2]. This is ideal for deep structural characterization and resolving isobaric interferences without relying on extensive chromatographic separation [4].

  • Q-TOF (e.g., Agilent 6500 series or Waters Xevo): Accelerates ions through a flight tube, measuring the time taken to reach the detector. While its maximum resolution is generally lower (typically 30,000 - 80,000 FWHM), it offers exceptionally fast acquisition rates and superior isotopic fidelity, making it highly compatible with ultra-fast UHPLC separations [5].

Table 1: Quantitative Performance Comparison for Small Molecule Analysis

ParameterQ-TOF MSOrbitrap MSImpact on Pyrazolo[3,4-c]pyridazine Analysis
Mass Resolving Power 30,000 – 80,000140,000 – 1,000,000Orbitrap excels at separating isobaric matrix interferences.
Mass Accuracy 1 – 3 ppm< 1 ppmBoth are sufficient for exact empirical formula generation.
Acquisition Speed Up to 50 Hz12 – 40 HzQ-TOF is better suited for ultra-narrow UHPLC peaks (<2 sec).
Isotopic Fidelity Excellent (<2% error)Good (can be affected by space charge)Q-TOF provides highly reliable isotopic patterns for halogenated derivatives.
Dynamic Range 4-5 orders of magnitude4-5 orders of magnitudeComparable; both are highly suitable for impurity profiling.

Analytical Workflow and Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of a post-column lock-mass infusion ensures continuous mass-axis calibration, while dynamic exclusion parameters prevent the over-sampling of dominant ions, ensuring minor structural variants are fragmented and identified.

HRMS_Workflow N1 Sample Preparation (Dilution & Internal Std) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 1 µL Injection N3 ESI+ Ionization (Lock-Mass Infusion) N2->N3 Chromatographic Peak N4 HRMS Precursor Scan (Orbitrap or Q-TOF) N3->N4 [M+H]+ Ions N5 Data-Dependent MS/MS (Dynamic Exclusion) N4->N5 Top N Precursors N6 Structural Elucidation (Exact Mass & Fragments) N5->N6 High-Res Spectra

Figure 1: Self-validating LC-HRMS workflow for heterocyclic compound analysis.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve the synthesized pyrazolo[3,4-c]pyridazine derivative in LC-MS grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Water:ACN.

    • Causality: Over-concentrated samples cause space-charge effects in the Orbitrap and detector saturation in the Q-TOF, which severely degrades mass accuracy and isotopic fidelity.

  • UHPLC Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: Formic acid acts as a proton source, significantly enhancing the formation of [M+H]⁺ precursor ions in positive electrospray ionization (ESI+) [6].

  • Mass Spectrometry Acquisition (Data-Dependent Acquisition - DDA):

    • Ionization: ESI positive mode. Capillary voltage set to 3.5 kV.

    • Precursor Scan (MS1): m/z 100–1000. Resolving power set to 70,000 (Orbitrap) or high-resolution mode (Q-TOF).

    • MS/MS Scan (MS2): Top-5 DDA. Isolate the top 5 most intense ions using a narrow 1.0 Da isolation window.

    • Fragmentation: Normalized Collision Energy (NCE) stepped at 20, 30, and 40 eV.

    • Causality: Stepped collision energy ensures comprehensive fragmentation of both fragile bonds (e.g., peripheral alkyl groups) and the highly stable pyrazolo-pyridazine core in a single composite spectrum.

    • Dynamic Exclusion: Set to 5 seconds.

    • Causality: Prevents the mass spectrometer from repeatedly fragmenting the apex of the main peak, forcing it to sample co-eluting minor impurities and structural isomers.

Mechanistic Insights: Fragmentation Pathways

When subjected to CID, pyrazolo[3,4-c]pyridazines exhibit highly specific fragmentation signatures. The exact mass measurements provided by HRMS confirm these pathways, which are critical for verifying the regiochemistry of novel substitutions.

Fragmentation_Pathway M Precursor Ion [M+H]+ (e.g., m/z 336.0982) F1 Primary Fragment [M+H - N2]+ (-28.0061 Da) M->F1 CID (High Energy) F2 Alternative Fragment Loss of Peripheral Group M->F2 CID (Low Energy) F3 Secondary Fragment Pyrazole Ring Cleavage F1->F3 Sequential CID

Figure 2: Typical CID fragmentation logic for pyrazolo[3,4-c]pyridazine derivatives.

The initial loss of N₂ from the pyridazine ring is a hallmark of this scaffold. Because Q-TOF instruments provide excellent isotopic abundance accuracy, they are particularly useful when the compound contains halogens (e.g., chlorine or bromine substitutions), allowing researchers to easily track the halogenated fragments through the MS/MS spectra [7]. Conversely, the Orbitrap's ultra-high resolution guarantees that the -28 Da neutral loss is definitively assigned as N₂ rather than a CO or C₂H₄ loss, establishing absolute structural confidence.

Conclusion

For the structural elucidation of novel pyrazolo[3,4-c]pyridazines, both Orbitrap and Q-TOF MS offer robust solutions. If your workflow prioritizes resolving complex isobaric background noise or requires sub-ppm mass accuracy for absolute formula confirmation, the Orbitrap is the superior choice. However, if your research demands high-throughput screening with ultra-fast UHPLC gradients and relies heavily on isotopic pattern matching for halogenated derivatives, the Q-TOF platform provides an optimal balance of speed and fidelity.

References

  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega / NIH.[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. NIH.[Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.[Link]

  • TOF vs. Orbitrap for Intact Protein Structural Insights. LabRulez LCMS.[Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. MDPI.[Link]

  • Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. ACS Omega.[Link]

Structure-activity relationship (SAR) studies of 3-substituted pyrazolo[3,4-c]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to Structure-Activity Relationship (SAR) Studies of 3-Substituted Pyrazolo[3,4-c]pyridazines

As the demand for targeted oncology therapeutics intensifies, the development of selective Cyclin-Dependent Kinase (CDK) inhibitors remains a critical frontier in drug discovery. While early-generation pan-CDK inhibitors suffered from narrow therapeutic windows and off-target toxicity, the emergence of the pyrazolo[3,4-c]pyridazine scaffold has provided a highly tunable pharmacophore for selective kinase inhibition.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-substituted pyrazolo[3,4-c]pyridazines, comparing their biochemical performance against alternative inhibitors, and detailing the experimental workflows required to validate these compounds.

Mechanistic Rationale: Targeting the ATP-Binding Pocket

CDKs, particularly CDK1/Cyclin B, are master regulators of the cell cycle, orchestrating the transition from G2 phase into mitosis. Dysregulation of this pathway is a hallmark of numerous malignancies. Pyrazolo[3,4-c]pyridazines act as low-molecular-weight, flat, hydrophobic heterocycles that function as competitive inhibitors at the ATP-binding site of the kinase domain [1].

The intrinsic high dipole moment of the pyridazine core (approximately 4.2 Debye) [2] is a critical feature. It facilitates favorable electrostatic interactions with polar amino acid residues deep within the ATP-binding pocket, while the planar pyrazolo system mimics the purine ring of ATP, allowing for optimal hydrogen bonding with the kinase hinge region.

CDK1_Pathway CyclinB Cyclin B Complex CDK1/Cyclin B Complex CyclinB->Complex CDK1 CDK1 CDK1->Complex Substrate Target Proteins (e.g., Histone H1) Complex->Substrate Phosphorylation ATP ATP ATP->Complex Binds ATP Pocket Inhibitor Pyrazolo[3,4-c]pyridazine (e.g., Compound 1h) Inhibitor->Complex Competes with ATP Mitosis Mitosis Progression Substrate->Mitosis

Caption: CDK1/Cyclin B activation pathway and ATP-competitive inhibition by pyrazolo[3,4-c]pyridazines.

Structure-Activity Relationship (SAR) Analysis

The initial high-throughput screening hit, Compound 1a , demonstrated potent inhibition of CDK1/Cyclin B (IC₅₀ = 6.1 µM) with remarkable selectivity over other kinases like KDR and LCK (> 50 µM) [1]. To optimize this scaffold, systematic SAR studies focused on molecular modulation at the C-3, C-4, and C-5 positions.

Key SAR Findings:
  • C-4 and C-5 Substitutions (Aromatic vs. Heteroaromatic): Replacing the phenyl rings at positions 4 and 5 with

    
    -rich furan rings (e.g., Compound 1h ) significantly enhanced binding affinity, lowering the IC₅₀ to 1.5 µM [1]. Conversely, introducing 
    
    
    
    -deficient rings abolished inhibitory activity. This causality is driven by electrostatic complementarity; electron-rich aromatic rings stabilize the inhibitor within the hydrophobic sub-pocket of the CDK1 active site.
  • C-3 Substitutions: Modifications at the 3-position dictate the compound's solvent-exposed interactions. Electron-withdrawing substituents at this position improve kinase selectivity by altering the electron density of the pyrazole nitrogen, which acts as a crucial hydrogen bond donor/acceptor with the hinge region [2].

  • Monofuryl Derivatives: Asymmetric substitution, such as the monofuryl derivative Compound 1o , yielded some of the most active compounds in the series against CDK1, proving that steric bulk must be carefully managed to prevent steric clashes with the gatekeeper residue [1].

Comparative Performance Data

The following table benchmarks the optimized pyrazolo[3,4-c]pyridazines against the original lead and a commercially approved alternative CDK inhibitor (Palbociclib) to highlight selectivity profiles.

Compound / InhibitorStructural ModificationCDK1/Cyclin B IC₅₀ (µM)KDR IC₅₀ (µM)LCK IC₅₀ (µM)Primary Target Profile
Compound 1a (Lead) 4,5-diphenyl substitution6.1> 50> 50Selective for CDK family
Compound 1h 4,5-di(2-furyl) substitution1.5> 50> 50High potency CDK1
Compound 1o Monofuryl substitution< 1.0> 50> 50Optimized CDK1
Palbociclib (Ref) Pyrido[2,3-d]pyrimidine core> 10.0> 50> 50Selective for CDK4/6

Data synthesized from Braña et al., 2005 [1]. Note that while Palbociclib is a superior CDK4/6 inhibitor, the pyrazolo[3,4-c]pyridazine scaffold offers a distinct selectivity axis toward CDK1/2.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these compounds requires a self-validating experimental system. Below are the standard protocols for synthesizing the scaffold and profiling its kinase activity.

SAR_Workflow Synthesis 1. Scaffold Synthesis (Cyclocondensation) Derivatization 2. C-3, C-4, C-5 Substitution (SAR Generation) Synthesis->Derivatization Screening 3. High-Throughput Kinase Screening Derivatization->Screening Selectivity 4. Selectivity Profiling (CDK1 vs. KDR/LCK) Screening->Selectivity Hits (IC50 < 10 µM) Docking 5. Molecular Docking (ATP-Binding Site) Selectivity->Docking Selective Candidates

Caption: Step-by-step workflow for the synthesis, screening, and SAR validation of pyrazolo[3,4-c]pyridazines.

Protocol A: Regiospecific Synthesis of the Pyrazolo[3,4-c]pyridazine Scaffold

Causality Check: The use of 1,2-dicarbonyl compounds reacting with hydrazine derivatives is chosen because it ensures the regiospecific cyclocondensation required to form the fused bicyclic system without generating unwanted regioisomers.

  • Preparation of Intermediates: Dissolve the appropriate 1,2-dicarbonyl compound (e.g., 1,2-di(2-furyl)ethane-1,2-dione for Compound 1h) in glacial acetic acid.

  • Cyclocondensation: Add an equimolar amount of the appropriately substituted 3-aminopyrazole (to dictate the C-3 substituent).

  • Reflux & Monitoring: Reflux the mixture at 120°C for 4–6 hours. Monitor the reaction progression via TLC (Thin Layer Chromatography) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: Cool the reaction mixture to room temperature and pour it over crushed ice. The resulting precipitate is filtered, washed with cold water, and dried under a vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 3-substituted pyrazolo[3,4-c]pyridazine. Confirm the structure via ¹H-NMR and mass spectrometry.

Protocol B: Self-Validating Radiometric Kinase Assay (CDK1/Cyclin B)

Causality Check: A ³³P-ATP radiometric assay is utilized over fluorescence-based assays to eliminate the risk of auto-fluorescence interference from the highly conjugated pyrazolopyridazine core.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

  • Enzyme-Substrate Mix: Combine purified recombinant CDK1/Cyclin B complex (10 ng/well) with 1 µg of Histone H1 (substrate) in the kinase buffer.

  • Compound Addition: Add the synthesized pyrazolo[3,4-c]pyridazines at varying concentrations (0.1 µM to 100 µM) in 1% DMSO.

    • Self-Validation Step: Include a "No Enzyme" control (to establish background radiation) and a "Staurosporine" positive control (to validate the dynamic range of the assay).

  • Reaction Initiation: Initiate the reaction by adding 10 µM of cold ATP spiked with 1 µCi of [γ-³³P]ATP.

  • Incubation & Termination: Incubate at 30°C for 30 minutes. Terminate the reaction by spotting 25 µL of the mixture onto P81 phosphocellulose filter paper.

  • Washing & Detection: Wash the filters three times with 1% phosphoric acid to remove unreacted ATP. Dry the filters and quantify the incorporated ³³P using a scintillation counter. Calculate IC₅₀ values using non-linear regression analysis.

Conclusion

The 3-substituted pyrazolo[3,4-c]pyridazine scaffold represents a highly promising, tunable pharmacophore for the selective inhibition of Cyclin-Dependent Kinases. Through rigorous SAR studies, it has been established that the incorporation of


-rich heteroaromatic rings (such as furyl groups) at the C-4 and C-5 positions, combined with strategic electron-withdrawing substitutions at the C-3 position, drastically enhances both potency and selectivity for CDK1/Cyclin B. Compared to broad-spectrum kinase inhibitors, this tailored approach minimizes off-target interactions with kinases like KDR and LCK, paving the way for safer oncological therapeutics.

References

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. (2005). "Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 48(22), 6843–6854.[Link]

  • Grokipedia. (n.d.). "Pyridazine: Physical Properties and Chemical Reactivity." Grokipedia.[Link]

A Comparative Guide to Molecular Docking of Pyrazolo[3,4-c]pyridazine Inhibitors in the EGFR Active Site

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison and procedural walkthrough for the molecular docking of pyrazolo[3,4-c]pyridazine derivatives, a promising class of inhibitors, within the active site of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to ensure a robust and reproducible computational study.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[1][2] This has made EGFR a prime target for anticancer drug development. First-generation inhibitors like gefitinib and erlotinib reversibly bind to the ATP-binding site of the EGFR kinase domain.[2][3] However, their efficacy is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, which enhances the receptor's affinity for ATP and hinders inhibitor binding.[2][4]

In the quest for more potent and resilient inhibitors, novel heterocyclic scaffolds are continuously explored. The pyrazolo[3,4-c]pyridazine core has emerged as a promising pharmacophore for designing new kinase inhibitors. Recent studies have demonstrated that derivatives of this scaffold exhibit significant cytotoxic activity and can effectively inhibit EGFR.[5][6] Molecular docking, a powerful computational technique, is indispensable in this context. It predicts the preferred orientation of a ligand when bound to a receptor, elucidates the key molecular interactions driving this binding, and estimates the binding affinity, thereby guiding the rational design and optimization of new drug candidates.[4][7][8]

The EGFR Kinase Domain: Anatomy of the Target Site

A successful docking study hinges on a thorough understanding of the target's binding pocket. The ATP-binding site of the EGFR kinase is a well-characterized cleft located between the N- and C-lobes of the kinase domain.[2] Its architecture is highly conserved across the kinome, presenting both a challenge and an opportunity for inhibitor design.[1]

Key features and residues critical for inhibitor binding include:

  • Hinge Region: This flexible segment connects the N- and C-lobes. The backbone of residue Met793 is a crucial hydrogen bond acceptor/donor, forming a canonical hydrogen bond with most ATP-competitive inhibitors.[2][3][9]

  • Gatekeeper Residue (Thr790/Met790): Located at the entrance to a deep hydrophobic pocket, this residue controls access to this region. The substitution of the smaller threonine with the bulkier methionine (T790M) sterically hinders the binding of first-generation inhibitors.[2]

  • Catalytic Lysine (Lys745): This residue is vital for orienting the ATP molecule for phosphate transfer and often forms hydrogen bonds or salt bridges with inhibitors.[9]

  • Hydrophobic Regions: A core binding pocket is formed by hydrophobic residues such as Leu718, Val726, Ala743, and Leu844 , which accommodate the adenine region of ATP or the core scaffold of competitive inhibitors.[1][2]

  • DFG Motif: This highly conserved Asp-Phe-Gly motif at the start of the activation loop can adopt different conformations. The "DFG-in" state is characteristic of an active kinase, while the "DFG-out" state represents an inactive conformation.[2][10] Designing inhibitors that bind to one state over the other can be a strategy to achieve selectivity.

Comparative Analysis of Pyrazolo[3,4-c]pyridazine Inhibitors

The pyrazolo[3,4-c]pyridazine scaffold serves as a versatile template for EGFR inhibitors. By modifying substituents at various positions, it is possible to modulate binding affinity and selectivity. Below is a comparative summary based on published data.

Compound IDDescriptionReported EGFR IC50 (µM)Key Docking Insights
Compound 4 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine0.391Docking simulations confirmed that the scaffold can be accommodated within the EGFR active site, forming various hydrophilic interactions.[5][6]
4-SLNs Solid Lipid Nanoparticles of Compound 40.088The nanoformulation significantly enhanced inhibitory activity, suggesting improved bioavailability or cellular uptake.[5]
4-LPHNPs Lipid-Polymer Hybrid Nanoparticles of Compound 40.096Similar to 4-SLNs, this nano-delivery system boosted the compound's potency against EGFR.[5]
Erlotinib Reference Drug (First-Generation Inhibitor)0.126Forms a critical hydrogen bond with Met793 in the hinge region.[3][5]

Table 1: Comparison of a pyrazolo[3,4-c]pyridazine derivative and its nanoformulations against EGFR. Data is synthesized from recent studies to provide a clear performance benchmark.[5]

Experimental Protocol: A Validated Molecular Docking Workflow

This section details a rigorous, step-by-step protocol for performing molecular docking of a novel pyrazolo[3,4-c]pyridazine derivative against the EGFR active site. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Receptor Structure (e.g., PDB: 4G5P, 7AEI) PrepProt 2. Prepare Protein (Remove water, add H+, minimize) PDB->PrepProt Grid 4. Define Binding Site (Grid Generation around native ligand) PrepProt->Grid Ligand 3. Prepare Ligand (2D to 3D, add H+, minimize) Dock 5. Run Docking Simulation (e.g., Glide XP, AutoDock Vina) Ligand->Dock Grid->Dock Validate 6. Validate Protocol (Re-dock native ligand, RMSD < 2Å) Dock->Validate Analyze 7. Analyze Results (Score, Pose, Interactions) Validate->Analyze Visualize 8. Visualize Complex (PyMOL, Discovery Studio) Analyze->Visualize

Figure 1: A validated workflow for molecular docking studies.

Step 1: Receptor Structure Acquisition and Preparation

  • Action: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor are ideal (e.g., PDB ID: 4G5P for a T790M mutant or 7AEI for wild-type).[3][11]

  • Causality: The crystal structure provides the precise 3D coordinates of the protein. Using a structure with a bound ligand helps in accurately identifying the active site.

  • Protocol:

    • Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio).

    • Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard).[11] This process typically involves:

      • Removing all non-essential water molecules.

      • Adding hydrogen atoms, which are usually absent in crystal structures but are critical for defining interactions.

      • Assigning correct bond orders and protonation states for residues at a physiological pH (e.g., 7.0).

      • Performing a restrained energy minimization (e.g., using the OPLS force field) to relieve any steric clashes in the structure without significantly altering the backbone coordinates.

Step 2: Ligand Preparation

  • Action: Generate a 3D, low-energy conformation of the pyrazolo[3,4-c]pyridazine inhibitor.

  • Causality: The docking software requires a valid 3D structure of the ligand. Proper ionization states and tautomers at physiological pH must be generated as they critically affect potential interactions. Energy minimization ensures the starting conformation is chemically reasonable.

  • Protocol:

    • Sketch the 2D structure of the inhibitor using a chemical drawing tool.

    • Use a ligand preparation utility (e.g., Schrödinger's LigPrep, ChemDraw 3D).

    • This utility will:

      • Convert the 2D sketch to a 3D structure.

      • Generate possible ionization states at the target pH.

      • Enumerate valid tautomers and stereoisomers.

      • Perform a conformational search and energy minimization to produce a low-energy, stable structure.

Step 3: Binding Site Definition (Grid Generation)

  • Action: Define a 3D grid or box that encompasses the entire ATP-binding site.

  • Causality: The grid defines the search space for the docking algorithm, focusing the computational effort on the region of interest. This dramatically increases efficiency and accuracy.

  • Protocol:

    • In your docking software, select the "Receptor Grid Generation" tool.

    • Define the center of the grid by selecting the co-crystallized ligand from the prepared protein structure. This ensures the grid is perfectly centered on the active site.

    • Adjust the size of the grid box (e.g., 20Å x 20Å x 20Å) to ensure it is large enough to accommodate the pyrazolo[3,4-c]pyridazine ligand in various orientations.

Step 4: Molecular Docking Simulation

  • Action: Dock the prepared ligand into the receptor grid using a validated docking algorithm.

  • Causality: The algorithm systematically samples different poses (conformations and orientations) of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose.[4]

  • Protocol:

    • Select a docking program (e.g., Glide, AutoDock Vina).

    • Choose a docking precision mode. For instance, in Glide, Standard Precision (SP) is faster for initial screening, while Extra Precision (XP) is more computationally intensive but provides more accurate scoring and pose prediction.[12]

    • Input the prepared receptor grid and the prepared ligand file(s).

    • Initiate the docking run. The software will output a set of predicted binding poses for the ligand, ranked by their docking score (e.g., GlideScore, binding energy in kcal/mol). Lower energy scores typically indicate more favorable binding.[11]

Step 5: Analysis and Validation of Docking Results

  • Action: Analyze the predicted binding poses and validate the docking protocol.

  • Protocol:

    • Protocol Validation (Self-Validating System):

      • Before docking your test compounds, perform a control experiment by re-docking the co-crystallized (native) ligand back into the active site.

      • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose of the native ligand.

      • An RMSD value below 2.0 Å is generally considered an excellent validation, indicating that the docking protocol is reliable and can accurately reproduce the experimentally observed binding mode.[4]

    • Pose Analysis:

      • Load the docking results into a visualization tool (e.g., PyMOL, Discovery Studio Visualizer).

      • Examine the top-scoring pose of your pyrazolo[3,4-c]pyridazine inhibitor.

      • Identify key interactions:

        • Hydrogen Bonds: Look for H-bonds with key residues like Met793 and Lys745.

        • Hydrophobic Interactions: Observe how the aromatic rings of the ligand fit into the hydrophobic pockets formed by Leu718, Val726, etc.

        • Other Interactions: Note any pi-pi stacking or halogen bonds that may contribute to binding affinity.

G cluster_EGFR EGFR Active Site Met793 Met793 (Hinge) Lys745 Lys745 Leu718 Leu718 Val726 Val726 Leu844 Leu844 Thr790 T790 (Gatekeeper) Ligand Pyrazolo[3,4-c]pyridazine Inhibitor Ligand->Met793 H-Bond Ligand->Lys745 H-Bond Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Leu844 Hydrophobic Ligand->Thr790 Steric Clash (in T790M)

Figure 2: Key interactions of a pyrazolo[3,4-c]pyridazine inhibitor in the EGFR active site.

Conclusion and Future Outlook

Molecular docking serves as an invaluable tool in the rational design of novel EGFR inhibitors based on the pyrazolo[3,4-c]pyridazine scaffold. The detailed protocol provided in this guide establishes a self-validating system for predicting ligand binding modes with high confidence. By comparing the docking scores and interaction patterns of new derivatives against known inhibitors and experimental data, researchers can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[7][13]

The insights gained from these computational studies, particularly the understanding of how specific substitutions on the pyrazolo[3,4-c]pyridazine core interact with key residues like Met793 and the gatekeeper T790, are critical for overcoming acquired resistance. For greater predictive accuracy, docking results can be further refined using more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding pose over time.[7][10] The integration of these computational strategies will continue to drive the development of the next generation of potent and selective EGFR inhibitors.

References

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. PubMed, 37959672. [Link]

  • Zhang, Y., He, P., & Wang, L. (2021). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific Reports, 11(1), 1-13. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2549-2565. [Link]

  • Ahmed, M. F., Santali, E. Y., Mohi El-Deen, E. M., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473. [Link]

  • Li, J., Liu, H., Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(4), 785. [Link]

  • Singh, D., & Kumar, A. (2025). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Bioscience-Landmark, 30(1), 1-20. [Link]

  • R, A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(45), 29555-29571. [Link]

  • Kumar, A., Raj, U., Kumar, V., et al. (2021). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University-Science, 33(7), 101569. [Link]

  • Deeb, A., El-Mobayed, M., & Essawy, A. (1991). Pyridazine Derivatives and Related Compounds Part 5. Pyrazolo[3,4-c]pyridazine: Synthesis and Some Reactions. HETEROCYCLES, 32(11), 2219. [Link]

  • Wang, Q., Hu, Y., & Li, Y. (2020). Molecular Dynamics Analysis of Binding Sites of Epidermal Growth Factor Receptor Kinase Inhibitors. ACS Omega, 5(26), 16047-16056. [Link]

  • Ullah, S., Salma, U., Ahmad, I., et al. (2024). Integration of pharmacophore-based virtual screening, molecular docking, ADMET analysis, and MD simulation for targeting EGFR: A comprehensive drug discovery study using commercial databases. PLOS ONE, 19(2), e0297895. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, M., & El-Sayed, N. N. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 8(3), 43-58. [Link]

  • Reddy, K. K., & Kumar, A. (2013). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 246-253. [Link]

  • El-Gamal, M. I., & Al-Said, M. S. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6677. [Link]

  • El-Sayed, N. N. E., Al-Suwaidan, I. A., & Abdel-Aziz, M. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 66(11), 1047-1055. [Link]

  • Usman, M., Chohan, T. A., & Ikram, M. (2021). MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. Folia Medica, 63(4), 579-586. [Link]

  • Lee, C. C., & Wang, Y. C. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1387. [Link]

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Validating the Mechanism of Action for Pyrazolo[3,4-c]pyridazine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate emerging pharmacophores to determine their viability in oncology pipelines. The pyrazolo[3,4-c]pyridazine scaffold has recently gained significant traction as a privileged structure capable of dual-target engagement, specifically against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (e.g., CDK-2) [1]. This guide provides a rigorous, data-driven comparison of pyrazolo[3,4-c]pyridazine derivatives against standard-of-care inhibitors (Erlotinib and Roscovitine) and outlines the self-validating experimental workflows required to definitively prove their mechanism of action (MoA).

Mechanistic Rationale: Dual-Targeting the Kinase Hinge Region

The efficacy of pyrazolo[3,4-c]pyridazines stems from their ability to act as ATP-competitive inhibitors. Molecular docking simulations confirm that the pyrazolo[3,4-c]pyridazin-3-amine core is uniquely amenable to enclosure within the ATP-binding pockets of both EGFR and CDK-2 via extensive hydrophilic interactions [1].

By blocking CDK-2/Cyclin A2, these agents halt cell cycle progression. Simultaneously, EGFR inhibition suppresses downstream PI3K/AKT survival signaling [1]. This dual blockade creates a synergistic cellular crisis, culminating in the upregulation of pro-apoptotic markers (Bax, p53, Caspase-3) and the downregulation of anti-apoptotic Bcl-2 [1].

Pathway PP Pyrazolo[3,4-c]pyridazines EGFR EGFR PP->EGFR Inhibits CDK2 CDK-2 / Cyclin A2 PP->CDK2 Inhibits PI3K PI3K / AKT Signaling EGFR->PI3K Blocks CellCycle Cell Cycle Progression CDK2->CellCycle Blocks Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓, Caspase-3 ↑) PI3K->Apoptosis Induces Arrest Cell Cycle Arrest (G1 / S Phase) CellCycle->Arrest Induces

Dual-inhibition signaling pathway of pyrazolo[3,4-c]pyridazine derivatives.

Comparative Performance Data

To objectively assess the potency of the pyrazolo[3,4-c]pyridazine scaffold (specifically, the 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative, referred to as "Target 4"), we benchmark its enzyme inhibitory activity against established clinical standards [1]. While the naked compound exhibits moderate activity, formulating it into Solid Lipid Nanoparticles (SLNs) or Lipid-Polymer Hybrid Nanoparticles (LPHNPs) drastically enhances its cytotoxic profile against HepG-2, HCT-116, and MCF-7 cell lines [1].

Table 1: Comparative Inhibitory Profile of Pyrazolo[3,4-c]pyridazine (Target 4)

CompoundEGFR IC₅₀ (µM)CDK-2/Cyclin A2 IC₅₀ (µM)Target Specificity
Pyrazolo[3,4-c]pyridazine (Target 4) 0.3910.550Dual EGFR / CDK-2
Erlotinib (Standard) 0.126N/ASelective EGFR
Roscovitine (Standard) N/A0.320Selective CDK
Target 4 Nanoparticles (SLNs) < 0.126< 0.320Enhanced Dual Targeting

*Note: Nano-formulations demonstrated enhanced and preferable inhibitory effects compared to both the precursor compound and the reference standards [1].

Experimental Workflows for MoA Validation

A robust MoA validation requires a self-validating system: we must prove direct target engagement, observe the functional cellular consequence, and confirm the molecular footprint.

Workflow Step1 1. Target Engagement ADP-Glo Kinase Assay Step2 2. Cellular Phenotype MTT Cytotoxicity Assay Step1->Step2 Step3 3. Functional Validation Flow Cytometry (PI) Step2->Step3 Step4 4. Molecular Profiling Western Blot (Apoptosis) Step3->Step4

Step-by-step experimental workflow for validating kinase inhibitor MoA.

Protocol 1: Cell-Free Kinase Inhibition (Target Engagement)

Causality: To prove that the pyrazolo[3,4-c]pyridazine directly inhibits the kinase rather than acting through an indirect upstream mediator, we utilize a cell-free ADP-Glo assay. This luminescent assay measures the depletion of ATP by quantifying the byproduct (ADP). It is preferred over radiometric assays because it is safer, highly sensitive, and directly reflects ATP-competitive binding at the kinase hinge region [2].

  • Step 1: Incubate recombinant EGFR or CDK-2/Cyclin A2 with varying concentrations of the pyrazolo[3,4-c]pyridazine derivative (0.01 µM to 10 µM) in kinase buffer for 15 minutes at room temperature.

  • Step 2: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Step 3: Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP.

  • Step 4: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Measure luminescence to calculate the IC₅₀.

Protocol 2: Cell Cycle Analysis via Flow Cytometry (Functional Validation)

Causality: If CDK-2 is successfully inhibited, the cell cannot transition from the G1 to the S phase. We use Propidium Iodide (PI) staining because PI intercalates into DNA stoichiometrically. By measuring the fluorescence intensity of individual cells, we can precisely quantify their DNA content (2N vs. 4N) and confirm cell cycle arrest [2].

  • Step 1: Seed HepG-2 or MCF-7 cells and treat with the compound at its IC₅₀ concentration for 24 hours. Include Roscovitine as a positive control.

  • Step 2: Harvest cells, wash with cold PBS, and fix in 70% ethanol at -20°C overnight to permeabilize the membrane.

  • Step 3: Resuspend the pellet in PBS containing RNase A (to prevent PI binding to RNA) and incubate for 30 minutes at 37°C.

  • Step 4: Add PI (50 µg/mL) and analyze via flow cytometry, quantifying the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blotting for Apoptotic Biomarkers (Molecular Profiling)

Causality: To link cell cycle arrest and EGFR blockade to terminal cell death, we must profile the apoptotic cascade. Western blotting allows us to quantify the exact protein-level changes predicted by the MoA [1].

  • Step 1: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

  • Step 2: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Step 3: Block with 5% BSA and probe with primary antibodies against Bax, Bcl-2, p53, and cleaved Caspase-3 overnight at 4°C.

  • Step 4: Wash, apply HRP-conjugated secondary antibodies, and visualize using enhanced chemiluminescence (ECL). A successful pyrazolo[3,4-c]pyridazine MoA will show an increased Bax/Bcl-2 ratio and elevated cleaved Caspase-3 [1].

Overcoming Pharmacokinetic Barriers: Nano-formulation

While the in vitro MoA of pyrazolo[3,4-c]pyridazines is highly compelling, their clinical translation has historically been hindered by poor aqueous solubility and suboptimal pharmacokinetics. Recent advancements have solved this by encapsulating the active pharmaceutical ingredient (API) into Solid Lipid Nanoparticles (SLNs) and Lipid-Polymer Hybrid Nanoparticles (LPHNPs) [1]. These nano-formulations not only improve bioavailability but also enhance the intracellular accumulation of the drug, leading to the superior IC₅₀ values observed in comparative studies [1].

References
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules (2023).[Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry (2005).[Link]

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Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 3-Bromo-1H-pyrazolo[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, causality-driven system. When handling highly reactive intermediates like 3-Bromo-1H-pyrazolo[3,4-c]pyridazine , understanding the why behind a safety protocol is just as critical as the how.

This compound is a vital building block in medicinal chemistry, most notably utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators such as, a critical therapeutic for chronic heart failure[1]. However, its unique molecular architecture—a brominated, electron-deficient nitrogen heterocycle—demands rigorous, self-validating operational and disposal plans.

Physicochemical & Hazard Profile

Before executing any physical manipulation, we must establish the quantitative and qualitative parameters of the substance.

Table 1: Quantitative Data and Hazard Classification

PropertyValue / Specification
Chemical Name 3-Bromo-1H-pyrazolo[3,4-c]pyridazine
CAS Number 1260741-42-1[2]
Molecular Formula C5H3BrN4[2]
Molecular Weight 199.01 g/mol [2]
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritation, Potential Respiratory Sensitization
Waste Classification Halogenated Organic Waste[3]
Causality-Driven Risk Assessment & PPE Matrix

The selection of Personal Protective Equipment (PPE) is dictated by the chemical's reactivity. The pyrazolo[3,4-c]pyridazine core is highly electron-deficient. The addition of a bromine atom at the 3-position creates a highly reactive electrophilic center, which is excellent for cross-coupling reactions in drug development[1]. Biologically, this causality translates to hazard: the compound can act as an electrophile, reacting with nucleophilic amino acid residues on skin proteins or respiratory mucosa, leading to acute irritation or sensitization.

Table 2: Mandatory PPE and Scientific Rationale

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Nitrile gloves (Double-gloving mandatory)Nitrile provides a robust barrier against the polar aprotic solvents (e.g., DMF, sulfolane) typically used to dissolve this compound[1]. Double-gloving ensures a fail-safe barrier against electrophilic skin sensitization.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects ocular mucosa from fine, reactive airborne particulates generated during powder transfer.
Body Protection Flame-resistant lab coat with knit cuffsPrevents the accumulation of reactive dust on exposed wrists and forearms.
Containment Chemical Fume Hood (Face velocity: 80-120 fpm)The primary engineering control. It mitigates the inhalation risk of sensitizing dust and manages vapors from associated reaction solvents.
Self-Validating Operational Protocol

A scientifically sound protocol must be a self-validating system —meaning each step inherently confirms the success and safety of the previous one before you proceed.

Phase 1: Pre-Operational Validation
  • Airflow Verification: Before opening the chemical container, hold a delicate tissue or Kimwipe at the sash opening of the fume hood. The tissue must actively pull inward. Validation: This visually confirms negative pressure and adequate face velocity.

  • Glove Integrity Check: Manually inflate your inner nitrile gloves to check for micro-punctures before donning the outer pair. Validation: Ensures the primary dermal barrier is uncompromised.

Phase 2: Execution & Handling
  • Static Mitigation: 3-Bromo-1H-pyrazolo[3,4-c]pyridazine is a dry powder prone to static cling. Wipe spatulas and weigh boats with an anti-static, zero-charge wipe. Causality: This prevents the electrostatic aerosolization of the reactive powder into your breathing zone.

  • Enclosed Transfer: Weigh the compound directly inside the fume hood. If transferring to a round-bottom flask, use a wide-bore powder funnel.

  • Solvent Addition: When dissolving the compound in reaction solvents like sulfolane or DMF[1], add the solvent slowly down the interior wall of the flask. Causality: This minimizes exothermic localized dissolution and prevents the displacement of dry particulates into the hood's airflow.

Phase 3: Post-Operational Decontamination
  • Surface Neutralization: Wipe down the analytical balance and fume hood surface with a solvent compatible with the compound (e.g., a damp paper towel with isopropanol), followed by a standard soap and water wipe.

  • Aseptic Doffing: Remove your outer gloves inside the fume hood by turning them inside out. Validation: This traps any residual chemical dust within the glove matrix, preventing contamination of the general laboratory environment.

Spill Response & Halogenated Waste Disposal Plan

Improper disposal of halogenated heterocycles poses severe environmental and infrastructural risks.

Spill Response Methodology
  • Isolate: Lower the fume hood sash immediately to contain airborne dust.

  • Contain: Do not use water, which can spread the hydrophobic powder. Cover the spill with an inert, slightly damp absorbent material (such as sand or vermiculite) to suppress dust generation.

  • Collect: Sweep the absorbent using a non-sparking tool into a sealable, chemically compatible container.

Chemical Disposal Plan (Critical)
  • Strict Segregation: 3-Bromo-1H-pyrazolo[3,4-c]pyridazine must be strictly segregated into designated "Halogenated Organic Waste" containers[3][4].

  • The Causality of Segregation: Never mix halogenated waste with non-halogenated organic waste. During institutional waste incineration, halogenated compounds require specific, highly controlled high-temperature combustion protocols. Incinerating halogens under standard conditions can lead to the formation of highly toxic dioxins and furans[5]. Furthermore, mixing these waste streams exponentially increases institutional disposal costs[5].

  • Labeling: Clearly label the waste container with the full chemical name, CAS number (1260741-42-1), and the specific hazard classification (Halogenated Irritant).

Workflow Visualization

The following diagram illustrates the logical, self-validating workflow for handling and disposing of this halogenated intermediate.

G Start Hazard Assessment: 3-Bromo-1H-pyrazolo[3,4-c]pyridazine PPE PPE Selection: Nitrile Gloves, Goggles, Lab Coat Start->PPE Operation Operational Execution (Primary Containment: Fume Hood) PPE->Operation Spill Spill Detected? Operation->Spill CleanUp Spill Response Protocol (Inert Absorbent) Spill->CleanUp Yes Disposal Segregated Disposal: Halogenated Organic Waste Spill->Disposal No CleanUp->Disposal

Workflow for the safe handling, spill response, and disposal of halogenated pyrazole derivatives.

References
  • Molaid Chemical Database. "3-bromo-1H-pyrazolo[3,4-c]pyridazine | 1260741-42-1". Molaid. URL: [Link]

  • Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Nipissing University Environmental Health and Safety. "Hazardous Materials Disposal Guide: Organic Waste - Halogenated." Nipissing University. URL:[Link]

  • RiskAssess Safety Guidelines. "Disposal of chemical wastes: Halogenated compounds." RiskAssess. URL:[Link]

Sources

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